4,4-Diethoxybut-2-yn-1-ol
Description
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Properties
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYRABEQXQFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4-Diethoxybut-2-yn-1-ol CAS 18350-44-2 properties
4,4-Diethoxybut-2-yn-1-ol: A Bifunctional Alkyne-Acetal Scaffold for Divergent Synthesis
Abstract this compound (CAS 18350-44-2) represents a high-value "masked" dicarbonyl scaffold in organic synthesis. Structurally comprising a primary alcohol, an internal alkyne, and a diethyl acetal, this molecule serves as a divergent intermediate for accessing functionalized heterocycles (pyrazoles, pyrimidines), polyketide fragments, and complex natural products. This technical guide delineates its physicochemical profile, a validated synthesis protocol via lithiation-formylation, and its critical reactivity patterns, emphasizing its role as a stable precursor to the reactive 4-hydroxy-2-butynal.
Physicochemical Profile
The compound is typically isolated as a colorless to pale yellow viscous oil. Its stability relies heavily on the integrity of the acetal functionality, which masks a reactive aldehyde.
| Property | Data |
| CAS Number | 18350-44-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CCOC(C#CCO)OCC |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; sparingly soluble in water |
| Stability | Moisture sensitive (acetal hydrolysis); Acid sensitive |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |
Synthesis & Manufacturing
The industrial and laboratory-scale preparation of this compound hinges on the nucleophilic addition of a metallated alkyne to formaldehyde. This route is preferred over direct acetalization of 4-hydroxy-2-butynal due to the latter's instability.
Core Reaction Logic
The synthesis utilizes 3,3-diethoxyprop-1-yne (propargyl aldehyde diethyl acetal) as the nucleophile. The terminal alkyne proton (pKa ~25) is removed by a strong base, generating an acetylide anion that attacks formaldehyde (paraformaldehyde is often used as the anhydrous source).
Validated Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced acetal hydrolysis.
Reagents:
-
3,3-Diethoxyprop-1-yne (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Paraformaldehyde (depolymerized in situ or suspended, 1.2–1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Cryogenic Deprotonation: Charge a flame-dried reaction vessel with anhydrous THF and 3,3-diethoxyprop-1-yne. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 30 minutes. The low temperature prevents side reactions (e.g., attack on the acetal or elimination). Stir for 1 hour at -78°C to ensure complete formation of the lithium acetylide species.
-
Formylation: Add paraformaldehyde (solid or suspension in THF) in one portion. Alternatively, gaseous formaldehyde generated separately can be bubbled into the mixture.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature over 4–12 hours. The mixture typically becomes clear as the paraformaldehyde is consumed.
-
Workup: Quench with saturated aqueous NH₄Cl. Crucial: Maintain pH > 7 during workup to protect the acetal. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via vacuum distillation (Kugelrohr) or flash chromatography (neutralized silica, typically 1% Et₃N added to eluent) to yield the pure oil.
Reactivity & Synthetic Utility[2][3]
The utility of CAS 18350-44-2 lies in its orthogonal reactivity . It contains three distinct reactive sites:
-
Primary Alcohol: Open to oxidation, esterification, or conversion to a leaving group (halide/tosylate).
-
Internal Alkyne: Susceptible to hydrogenation (cis/trans selective), carbometallation, or cycloaddition.
-
Diethyl Acetal: A masked aldehyde, stable to base/nucleophiles but labile to acid.
Strategic Divergence Map
The following diagram illustrates how this single building block diverges into four major chemical classes.
Figure 1: Divergent synthetic pathways from the core alkyne-acetal scaffold.
Key Application: Heterocycle Synthesis
Researchers utilize the oxidized form of this molecule (4,4-diethoxybut-2-ynal) as a 1,3-dielectrophile equivalent.
-
Pyrazoles: Reaction with hydrazines yields 3-substituted pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib analogs).
-
Mechanism: The acetal is often hydrolyzed in situ during the cyclization step, or the alkyne serves as the initial electrophile for Michael-type addition.
Key Application: Natural Product Total Synthesis
The cis-alkene derivative (obtained via Lindlar reduction) serves as a "Z-configured" building block for polyketide synthesis. The acetal can be selectively deprotected to extend the carbon chain via Wittig or Horner-Wadsworth-Emmons olefination, while the alcohol remains protected or is used as a handle for esterification.
Handling & Safety Data
While specific toxicological data for CAS 18350-44-2 is limited, its structural class (alkynols/acetals) mandates specific precautions.
-
Hazard Classification (GHS):
-
Chemical Incompatibility:
-
Strong Acids: Will cause violent hydrolysis and polymerization.
-
Oxidizing Agents: React vigorously with the alcohol and alkyne moieties.
-
-
Spill Response: Absorb with inert material (vermiculite). Do not use acidic absorbents.
References
-
Makin, S. M., et al. (1981).[3] "Synthesis of 4,4-dialkoxybut-1-ynes and their application in organic synthesis." Organic Syntheses.
-
Jaydev Chemical Industries. (n.d.). "Technical Data Sheet: 3,3-Diethoxy-1-Propyne." Industrial Chemical Specifications.
-
BenchChem. (2025).[1][4] "Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry." BenchChem Application Notes.
-
EnamineStore. (2025).[1][2] "Product Profile: this compound (CAS 18350-44-2)."[5] Catalog Data.
-
CymitQuimica. (2025).[1][2] "Safety and Properties of Acetylenic Acetals." Chemical Database.
Sources
An In-depth Technical Guide to the Structure and Reactivity of 4,4-Diethoxy-2-butyn-1-ol
Abstract
4,4-Diethoxy-2-butyn-1-ol is a versatile bifunctional molecule that holds significant potential as a building block in modern organic synthesis. Possessing a primary alcohol, an internal alkyne, and a latent aldehyde in the form of a diethyl acetal, this compound offers a rich platform for a variety of chemoselective transformations. The strategic arrangement of these functional groups allows for the controlled, stepwise introduction of molecular complexity, making it an attractive intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of its structure, predicted properties, plausible synthetic routes, and diverse reactivity, supported by established chemical principles and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
The unique reactivity of 4,4-diethoxy-2-butyn-1-ol stems directly from its carefully orchestrated arrangement of functional groups. Understanding this structure is paramount to harnessing its synthetic potential.
Key Structural Features
The molecule is characterized by three distinct functional domains:
-
Primary Hydroxyl Group (-CH₂OH): Located at the C-1 position, this group serves as a versatile handle for oxidation to an aldehyde or carboxylic acid, esterification, or conversion into a good leaving group for nucleophilic substitution reactions.[1][2]
-
Internal Alkyne (-C≡C-): The carbon-carbon triple bond at the C-2 and C-3 positions is a region of high electron density, making it susceptible to a wide array of addition reactions, including hydrogenation, halogenation, and hydration.[3][4] Its internal position influences its reactivity compared to terminal alkynes.
-
Diethyl Acetal [-CH(OEt)₂]: This moiety at the C-4 position is a stable protecting group for an aldehyde. It is resilient to basic, nucleophilic, and reducing conditions, yet can be selectively cleaved under aqueous acidic conditions to unmask the aldehyde functionality for subsequent reactions.[5][6][7]
Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value | Rationale / Characteristic Signatures |
| Molecular Formula | C₈H₁₄O₃ | - |
| Molecular Weight | 158.19 g/mol | - |
| Boiling Point | ~210-225 °C | Higher than simpler butynols due to increased molecular weight and polar groups. |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂). Moderately soluble in water. | The hydroxyl and ether groups impart some polarity, while the hydrocarbon backbone provides nonpolar character. |
| ¹H NMR | δ ~ 4.8-5.0 (t, 1H, -CH(OEt)₂)δ ~ 4.2 (t, 2H, -CH₂OH)δ ~ 3.5-3.8 (m, 4H, -OCH₂CH₃)δ ~ 2.5 (br s, 1H, -OH)δ ~ 1.2 (t, 6H, -OCH₂CH₃) | Key signals include the acetal proton (triplet), the methylene adjacent to the alcohol (triplet), and the characteristic quartet and triplet of the ethoxy groups. |
| ¹³C NMR | δ ~ 100-102 (-CH(OEt)₂)δ ~ 80-85 (-C≡C-)δ ~ 60-65 (-OCH₂CH₃)δ ~ 50-55 (-CH₂OH)δ ~ 15 (-OCH₂CH₃) | Diagnostic peaks include the acetal carbon, two distinct sp-hybridized carbons of the alkyne, and the carbons of the alcohol and ethoxy groups. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~2250 cm⁻¹ (weak, C≡C stretch)~1100-1050 cm⁻¹ (strong, C-O stretch) | The broad O-H band confirms the alcohol, the weak C≡C stretch is characteristic of an internal alkyne, and strong C-O stretches indicate the alcohol and acetal ethers. |
Synthesis of 4,4-diethoxy-2-butyn-1-ol
A robust synthetic strategy is crucial for accessing this valuable building block. A logical and efficient approach involves the nucleophilic addition of a protected propargyl alcohol derivative to an appropriate electrophile.
Retrosynthetic Analysis and Proposed Route
A plausible disconnection is made between the C3 and C4 atoms. This leads to a propargyl alcohol-derived nucleophile and an electrophilic source for the diethoxy-methyl group. The hydroxyl group of propargyl alcohol must be protected to prevent it from interfering with the formation of the acetylide anion. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice for this purpose due to its ease of installation and removal under mild conditions. The electrophile can be triethyl orthoformate.
This retrosynthetic logic leads to the following forward synthesis:
-
Protection: Protect the hydroxyl group of propargyl alcohol as a TBDMS ether.
-
Metalation: Deprotonate the terminal alkyne with a strong base like n-butyllithium (n-BuLi) to generate the lithium acetylide in situ.
-
C-C Bond Formation: React the acetylide nucleophile with triethyl orthoformate. This step forms the core carbon skeleton and installs the diethyl acetal.
-
Deprotection: Selectively remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product.
Synthetic Workflow
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4,4-diethoxy-2-butyn-1-ol from propargyl alcohol.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Triethyl orthoformate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Step 1: Protection of Propargyl Alcohol
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve propargyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected propargyl alcohol. This intermediate is often pure enough for the next step.
-
-
Step 2 & 3: Acetylide Formation and C-C Bond Formation
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the TBDMS-protected propargyl alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change may be observed. Stir for 1 hour at -78 °C.
-
Add triethyl orthoformate (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[11]
-
Extract the mixture with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Step 4: Deprotection
-
Dissolve the crude product from the previous step in THF.
-
Add TBAF solution (1.2 eq) and stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 1-2 hours), remove the THF under reduced pressure.
-
Dilute the residue with Et₂O and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4,4-diethoxy-2-butyn-1-ol.
-
Chemical Reactivity and Synthetic Utility
The true value of 4,4-diethoxy-2-butyn-1-ol lies in the differential reactivity of its functional groups, which enables a wide range of selective transformations.
Overview of Reactivity
The presence of nucleophilic (alcohol) and electrophilic (alkyne) sites, along with a masked aldehyde, allows for a modular approach to synthesis. The acetal is stable under conditions used to modify the alcohol and alkyne, and the alcohol can be transformed without affecting the alkyne or acetal under many conditions.
Reactions of the Hydroxyl Group
-
Oxidation: The primary alcohol can be selectively oxidized. Mild reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation will yield the corresponding aldehyde, 4,4-diethoxy-2-butynal.[12] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, will oxidize it directly to the carboxylic acid, 4,4-diethoxy-2-butynoic acid.
-
Esterification: Standard esterification procedures (e.g., Fischer esterification with a carboxylic acid and acid catalyst, or reaction with an acyl chloride in the presence of a base) can be used to form esters.
-
Conversion to Leaving Group: The hydroxyl group can be converted to a tosylate or mesylate, making the C-1 position susceptible to Sₙ2 displacement by a wide range of nucleophiles.[1]
Reactions of the Alkyne Moiety
-
Reduction (Hydrogenation): The alkyne can be selectively reduced.
-
cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will produce the (Z)-alkene, (Z)-4,4-diethoxybut-2-en-1-ol.
-
Alkane: Complete reduction to the alkane, 4,4-diethoxybutan-1-ol, can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
-
Electrophilic Addition: The alkyne can undergo addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), though regioselectivity can be a concern.[4]
Reactions of the Diethyl Acetal Group
The primary role of the acetal is as a stable protecting group. Its most important reaction is its removal.
-
Deprotection (Hydrolysis): Treatment with aqueous acid (e.g., dilute HCl, H₂SO₄, or p-toluenesulfonic acid) in a solvent like THF or acetone efficiently hydrolyzes the acetal to reveal the parent aldehyde.[5][7] This transformation is typically high-yielding and clean. The stability of acetals in neutral or basic media is a cornerstone of their use in multistep synthesis.[5][6]
Sources
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4,4-Diethoxybut-2-yn-1-ol molecular weight and formula
A Versatile C4 Synthon for Heterocyclic Construction in Drug Discovery [1]
Executive Summary
4,4-Diethoxybut-2-yn-1-ol (CAS: 18350-44-2) is a bifunctional aliphatic alkyne widely utilized in organic synthesis as a masked 4-hydroxy-2-butynal equivalent.[1][2] Characterized by a terminal primary alcohol and a diethyl acetal moiety separated by an internal alkyne, this molecule serves as a critical C4 building block (synthon) in the development of pharmaceutical intermediates.
Its dual functionality allows for orthogonal reactivity: the alcohol can be oxidized, halogenated, or esterified, while the acetal protects a reactive aldehyde group, stable under basic conditions but labile to acid. This profile makes it indispensable for synthesizing complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are pharmacophores frequently found in kinase inhibitors and anti-infective agents.
Physicochemical Specifications
The following data consolidates the structural and physical properties of this compound.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 18350-44-2 |
| Molecular Formula | |
| Molecular Weight | 158.20 g/mol |
| SMILES | OCC#CC(OCC)OCC |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) [Predicted] |
| Density | ~1.02 g/cm³ |
| Solubility | Soluble in alcohols, DCM, THF, EtOAc; slightly soluble in water.[3][4] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][5] |
Synthesis & Manufacturing Logic
The industrial and laboratory-scale synthesis of this compound typically follows a nucleophilic addition pathway.[1] The core strategy involves the functionalization of propiolaldehyde diethyl acetal (3,3-diethoxypropyne) with a formaldehyde source.
Mechanistic Pathway[1][6][7]
-
Deprotonation: The terminal proton of 3,3-diethoxypropyne (
) is removed by a strong base (n-Butyllithium or Ethylmagnesium bromide) at low temperature to generate the acetylide anion. -
Nucleophilic Attack: The acetylide nucleophile attacks the carbonyl carbon of formaldehyde (often generated in situ from paraformaldehyde).
-
Protonation: Acidic workup (mild, to preserve the acetal) yields the target alcohol.
Synthesis Diagram (Graphviz)[1]
Caption: Figure 1. Synthesis of this compound via lithiation of propiolaldehyde diethyl acetal.[1]
Experimental Protocol: Hydroxymethylation
Objective: Synthesis of this compound from 3,3-diethoxypropyne.
Reagents:
-
3,3-Diethoxypropyne (10.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 11.0 mmol)
-
Paraformaldehyde (dry powder, 15.0 mmol equivalents of HCHO)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous solution)[1]
Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
-
Solvation: Add anhydrous THF (30 mL) and 3,3-diethoxypropyne (1.28 g, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 15 minutes. The solution may turn slight yellow. Stir at -78°C for 45 minutes to ensure complete formation of the lithium acetylide.[1]
-
Addition: Remove the septum briefly to add Paraformaldehyde (0.45 g) in one portion (or add as a suspension in THF via cannula).
-
Reaction: Allow the mixture to warm slowly to room temperature over 3 hours. The depolymerization of paraformaldehyde releases monomeric formaldehyde, which reacts with the acetylide.
-
Quench: Cool to 0°C and quench carefully with saturated
solution (10 mL). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure.[3] -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the pure alcohol.
Applications in Drug Development[8]
The strategic value of this compound lies in its ability to act as a masked 1,3- or 1,4-dicarbonyl system .[1]
Heterocycle Synthesis (Pyrazoles)
Upon acidic hydrolysis, the acetal reveals an aldehyde. If the alkyne is hydrated (or if the molecule is treated with nucleophiles like hydrazine), it cyclizes to form pyrazoles.
-
Mechanism:
-
Hydrolysis: Acetal
Aldehyde.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Condensation: Hydrazine attacks the aldehyde.[1]
-
Cyclization: Intramolecular attack on the alkyne (Michael-type) leads to the pyrazole core.
-
Reaction Pathway Diagram[1]
Caption: Figure 2. Conversion of this compound into pyrazole scaffolds for medicinal chemistry.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[1][6]
-
Flammability: Combustible liquid.[1] Keep away from open flames.
Storage Protocol:
-
Acid Sensitivity: The acetal group is highly sensitive to acid. Trace acidity in storage containers can lead to premature hydrolysis and polymerization.[1] Store over a trace amount of basic stabilizer (e.g.,
) if long-term storage is required.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Temperature: Refrigerate (2–8°C) to prevent slow decomposition or oligomerization of the alkyne.
References
-
BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 18350-44-2).[1][2] Retrieved from
-
PubChem. (2025).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from
-
Thermo Fisher Scientific. (2025).[1][7][8][9] Safety Data Sheet: Acetylenic Acetals. Retrieved from
-
Beilstein J. Org.[1] Chem. (2018).[1][10] Synthesis of functionalized alkynes and their application in heterocycle formation. Retrieved from
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Acetylenic Acetals: Multifunctional Linchpins in Modern Organic Synthesis
Executive Summary
Acetylenic acetals represent a unique intersection of stability and high-energy reactivity in organic synthesis. Functioning simultaneously as masked carbonyls and activated alkynes, they serve as versatile "linchpins" for constructing complex heterocycles and polyunsaturated frameworks. This guide moves beyond standard textbook definitions to explore the practical utility of acetylenic acetals in drug discovery and natural product synthesis, focusing on their role as precursors for propargylic cations and substrates for transition-metal-catalyzed cycloisomerizations.
Structural Characteristics & Synthetic Utility
Acetylenic acetals generally fall into two categories: propargylic acetals (terminal or internal alkynes adjacent to the acetal carbon) and alkynyl ketals (masked ynones).
Their utility stems from a "Reactivity Switch":
-
State A (Latent): Under basic or neutral conditions, the acetal protects the carbonyl, preventing premature nucleophilic attack or polymerization.
-
State B (Activated): Upon exposure to Lewis Acids (e.g.,
, ) or -philic transition metals (Au, Pt), the molecule ionizes to a reactive oxocarbenium ion or undergoes -activation, triggering cascade reactions.
Key Reactivity Profiles
| Reaction Class | Trigger / Catalyst | Synthetic Outcome | Mechanistic Driver |
| Propargylic Substitution | Lewis Acids ( | Functionalized Alkynes | Generation of stabilized propargylic oxocarbenium ions. |
| Cycloisomerization | Furans, Pyrans, Spiroketals | Alkyne activation followed by intramolecular nucleophilic trapping. | |
| Hydroarylation | 3-Arylquinolines / Enol Ethers | Regioselective carbopalladation controlled by steric bulk of the acetal. |
The Propargylic Cation Gateway
One of the most powerful applications of acetylenic acetals is their ability to serve as precursors for propargylic cations without the need for unstable halides.
In the presence of mild Lewis acids, the alkoxy group is ejected, generating a resonance-stabilized cation. This species is a "hard" electrophile at the acetal carbon and a "soft" electrophile at the alkyne terminus (via allenyl resonance).
-
Modern Application:
-catalyzed substitution.[1] Unlike the stoichiometric Nicholas reaction (which uses Co-complexes), Iron(III) allows for the catalytic coupling of propargylic acetals with enoxysilanes to generate -alkynyl ketones, which are critical precursors for tri-substituted furans.
Gold-Catalyzed Cycloisomerization: The Furan Synthesis
The conversion of acetylenic acetals (or their hydrolyzed
Mechanism of Action
The reaction proceeds through a cascade initiated by the coordination of the cationic Gold(I) or Gold(III) species to the alkyne
Figure 1: Mechanistic pathway for the Gold-catalyzed conversion of acetylenic precursors to furans. The high affinity of Gold for the alkyne allows this to proceed in the presence of other reactive functional groups.
Experimental Protocols
Protocol A: Preparation of Propargylic Acetals (General Method)
Context: This protocol uses an acid-catalyzed interchange, ideal for protecting propargyl aldehyde or sensitive alkynyl ketones.
Reagents:
-
Propargyl aldehyde (or alkynyl ketone)
-
Triethyl orthoformate (1.2 equiv)
-
Absolute Ethanol (Solvent)
-
(Catalyst, 2 mol%) or
-TsOH (trace)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Addition: Dissolve the aldehyde (10 mmol) in absolute ethanol (20 mL). Add triethyl orthoformate (12 mmol).
-
Catalysis: Add the catalyst (
is preferred for milder conditions; -TsOH for faster rates) at room temperature. -
Monitoring: Stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Quench with saturated
solution. Extract with diethyl ether ( mL). -
Purification: Dry organics over
, concentrate in vacuo. Distill under reduced pressure to obtain the pure acetal.
Protocol B: Au(III)-Catalyzed Synthesis of Trisubstituted Furans
Context: This protocol demonstrates the cycloisomerization of a
Reagents:
- -Alkynyl ketone substrate (0.4 mmol)[2]
-
Dichloroethane (DCE, anhydrous)
-
Catalyst:
(2.5 mol%) or (5 mol%)
Workflow:
-
Dissolution: In an oven-dried vial, dissolve the substrate (0.4 mmol) in dry DCE (4.0 mL, 0.1 M concentration).
-
Activation: Add the Gold catalyst in one portion.
-
Reaction: Heat the mixture to 70°C (sealed tube preferred to prevent solvent loss).
-
Observation: The reaction typically completes within 30–60 minutes. The solution often darkens slightly.
-
Filtration: Filter the mixture through a short pad of silica gel (eluting with ether) to remove the gold catalyst.
-
Isolation: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the substituted furan.
Applications in Drug Discovery
The transition from an acetylenic acetal to a heterocycle is a "complexity-generating" step often used in the late stages of total synthesis.
-
Salvinorin Analogs: Acetylenic acetals have been used to construct the furan ring system found in Salvinorin A (a potent kappa-opioid receptor agonist). The acetal serves as a robust protecting group for the sensitive furan moiety during the assembly of the tricyclic core.
-
Aryl-Quinolines: Using the hydroarylation pathway, researchers can synthesize 3-arylquinolines, a scaffold common in antimalarial and anticancer agents, with high regioselectivity dictated by the acetal steric bulk.
References
-
Acetal Synthesis by Acetalization or Ring Closure. Organic Chemistry Portal. [Link]
-
Gold(I)
-acyloxyalkynyl ketones. Beilstein Journal of Organic Chemistry. [Link] -
Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules (MDPI). [Link]
-
FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Acetates. Journal of Organic Chemistry (ACS). [Link]
-
Furan Synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of 4,4-Diethoxybut-2-yn-1-ol
[1][2]
Executive Summary
4,4-Diethoxybut-2-yn-1-ol (CAS: 20688-93-1) is a bifunctional building block acting as a masked aldehyde equivalent.[1][2] Its structural duality—comprising a polar primary propargylic alcohol and a lipophilic diethyl acetal—dictates a unique solubility profile.[1][2] While highly soluble in medium-polarity organic solvents (ethers, chlorinated hydrocarbons, alcohols), its stability is critically dependent on solvent acidity.[1]
Key Operational Insight: This compound is acid-labile .[1][2] Solubility testing or reaction planning must prioritize neutral to slightly basic conditions to prevent catastrophic hydrolysis of the acetal moiety into the reactive aldehyde.[2]
Molecular Architecture & Solvation Physics[1][2]
To understand the solubility behavior, we must deconstruct the molecule into its solvating pharmacophores.
| Structural Motif | Chemical Character | Solvent Interaction Mechanism |
| Primary Alcohol ( | Polar, H-Bond Donor/Acceptor | Drives solubility in protic solvents (MeOH, EtOH) and dipolar aprotics (DMSO, DMF).[1][2] |
| Internal Alkyne ( | Linear, Electron-rich | Provides rigid geometry; interacts favorably with aromatics (Toluene) via |
| Diethyl Acetal ( | Lipophilic, Sterically Bulky | Drives solubility in non-polar to moderately polar solvents (DCM, THF, EtOAc).[1] The ethyl chains disrupt water lattice formation, limiting aqueous solubility.[1][2] |
Solvation Logic
The molecule exhibits amphiphilic character .[1][2] The hydroxyl group pulls the molecule into the aqueous/polar phase, while the diethyl acetal and alkyne backbone pull it towards the organic phase. Consequently, it is miscible with most organic solvents but requires specific handling to maintain chemical integrity.[1][2]
Solvent Compatibility Matrix
The following data categorizes solvents based on thermodynamic solubility and kinetic stability (chemical inertness).
Table 1: Solubility & Stability Profile
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Ideal for extraction and transport.[1][2] Caution: Acidic stabilizers in old CHCl3 can cause degradation.[1][2] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent (>100 mg/mL) | Low | Preferred for Grignard/Lithiation reactions.[1] Anhydrous conditions recommended.[1][2] |
| Alcohols | Methanol, Ethanol, iPrOH | High (>50 mg/mL) | Low (if neutral) | Good for hydrogenation or nucleophilic additions. Avoid acidic catalysts.[1][2][3][4] |
| Aromatics | Toluene, Benzene | Good (~20-50 mg/mL) | Low | Suitable for reflux conditions (azeotropic drying).[1][2] |
| Alkanes | Hexane, Heptane | Poor/Moderate (<10 mg/mL) | Low | Often causes phase separation (oiling out).[1][2] Useful as an antisolvent for crystallization.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Low | Used for nucleophilic substitutions ( |
| Aqueous | Water | Moderate | High | Soluble, but hydrolysis to 4-hydroxy-2-butynal occurs rapidly at pH < 7.[1][2] |
Critical Stability Protocol: Acid Sensitivity
The diethyl acetal group is a "ticking clock" in acidic environments.[1][2] The mechanism of degradation involves protonation of an ethoxy oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then hydrolyzed by water.
The "Buffered NMR" Rule:
When analyzing this compound via NMR in Chloroform-d (
Diagram 1: Solvation & Stability Decision Tree
Caption: Logical flow for selecting solvents, prioritizing chemical stability over pure solubility parameters.
Experimental Protocol: Determination of Solubility Limit
Do not rely on visual inspection alone.[1][2] The "oiling out" phenomenon can mimic solubility.[1][2] Use this self-validating gravimetric/HPLC method.[1][2]
Materials
-
Solvents: HPLC grade (DCM, THF, Toluene).
-
Equipment: Scintillation vials, 0.22 µm PTFE syringe filters, HPLC (UV detector at 210 nm - alkyne absorption).[1][2]
Workflow
-
Supersaturation: Add 100 mg of analyte to 0.5 mL of target solvent in a scintillation vial.
-
Equilibration: Vortex for 5 minutes. If fully dissolved, add another 50 mg.[1][2] Repeat until a visible suspension or oil droplet persists.[1][2]
-
Thermal Soak: Shake the vial at 25°C for 4 hours to ensure thermodynamic equilibrium.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter (removes undissolved oil/solids).
-
Quantification:
-
Integrity Check (Crucial): Re-dissolve the residue in
(neutralized) and run a proton NMR.
Applications & Handling in Synthesis[4][5][6][7][8]
Reaction Solvents
-
Grignard/Lithiation: Use Anhydrous THF .[1][2] The oxygen atoms in the acetal and alcohol can coordinate with Lithium/Magnesium, potentially altering aggregation states.
-
Hydrogenation (to alkene/alkane): Use Ethanol or Ethyl Acetate .[1][2]
Purification (Chromatography)
When purifying this compound on Silica Gel:
-
Risk: Silica is slightly acidic (
), which can hydrolyze the acetal during slow columns.[1][2] -
Mitigation: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexane.[1][2] Add 0.5% Et3N to the mobile phase (e.g., Hexane:EtOAc + 0.5% Et3N).[2]
Diagram 2: Purification Workflow
Caption: Purification pathways emphasizing the necessity of buffering during chromatography.
References
-
Organic Syntheses. "4,4-Dimethoxybut-1-yne and related acetal protections." Org.[1][2][5][6] Synth.2004 , 81, 157.[2] (Demonstrates acetal handling and solvent choices in similar propargylic systems).[1][2]
-
PubChem. "this compound Compound Summary."[1][2][6] National Library of Medicine.[1][2] (Physiochemical data verification).[1][2]
-
Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed.[2] John Wiley & Sons, 2007 .[1][2] (Authoritative text on acetal stability and hydrolysis conditions).
-
Sigma-Aldrich (Merck). "Safety Data Sheet: Propargyl aldehyde diethyl acetal derivatives."[1][2] (General handling and solubility data for the class).
Sources
- 1. 4-(Diethylamino)-2-butyn-1-ol | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol | C15H21NO | CID 12368881 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability of 4,4-Diethoxybut-2-yn-1-ol Under Basic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 4,4-diethoxybut-2-yn-1-ol when subjected to basic conditions. This molecule's unique bifunctional nature, possessing both a propargylic alcohol and an acetal, presents distinct reactivity profiles that are critical for its application in pharmaceutical synthesis and materials science. This document delineates the theoretical underpinnings of its stability, focusing on the inertness of the acetal moiety and the potential for base-catalyzed isomerization of the propargylic alcohol. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously assess the stability of this compound and its analogs. This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize this compound in synthetic pathways where basic reagents are employed.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a valuable synthetic intermediate, characterized by two key functional groups: a propargylic alcohol and a diethyl acetal. The propargylic alcohol is a versatile handle for a variety of transformations, including nucleophilic additions and substitutions. The acetal, on the other hand, serves as a protecting group for a latent aldehyde functionality. The successful application of this building block in multi-step syntheses is contingent upon the selective reactivity of these groups. A thorough understanding of its stability under various reaction conditions is therefore paramount.
This guide will focus specifically on the behavior of this compound in the presence of bases. While acetals are known for their stability in basic media, the propargylic alcohol moiety presents a potential locus of instability.[1][2][3][4] This document will explore the theoretical basis for this reactivity and provide a practical framework for its empirical investigation.
Theoretical Assessment of Stability
The overall stability of this compound under basic conditions is a tale of two functionalities with contrasting properties.
The Robustness of the Acetal Group
The diethyl acetal at the C4 position is anticipated to be highly stable under basic conditions. Acetals are formed by the acid-catalyzed reaction of an aldehyde or ketone with an excess of alcohol and are readily hydrolyzed back to the parent carbonyl compound under acidic conditions.[1] However, they are kinetically stable in neutral to strongly basic environments. This is because the mechanism of hydrolysis requires protonation of one of the alkoxy groups to create a good leaving group (an alcohol), a step that is not feasible in a basic medium.[1][4] Consequently, the diethoxy group is not expected to be a primary site of degradation when this compound is treated with bases.
The Propargylic Alcohol: A Site of Potential Instability
The primary chemical stability concern for this compound under basic conditions lies with the propargylic alcohol moiety. The protons on the carbon adjacent to the alkyne (the propargylic position) are weakly acidic and can be abstracted by a strong base. This can lead to a base-catalyzed isomerization of the alkyne. The most likely degradation pathway is an isomerization from the terminal alkyne to a conjugated allene, which may be further isomerized to a more thermodynamically stable internal alkyne.
This process, often referred to as a prototropic rearrangement, proceeds through a resonance-stabilized allenic anion intermediate. The equilibrium position between the isomeric alkynes and the allene is dependent on the specific base used and the reaction conditions.
Caption: Proposed pathway for base-catalyzed isomerization.
Safety Considerations: The Propargyl Alcohol Hazard
It is crucial to acknowledge the inherent hazards associated with propargyl alcohols, especially in the presence of strong bases. Propargyl alcohol itself is known to be capable of explosive polymerization when heated or treated with strong bases like potassium hydroxide.[5] This reactivity is due to the exothermic nature of the polymerization of the triple bond. While this compound is a more substituted derivative, the potential for uncontrolled exothermic reactions should not be discounted, particularly when using strong bases at elevated temperatures. All experimental work should be conducted with appropriate safety precautions, including the use of a blast shield and monitoring of the reaction temperature.
Experimental Design for Stability Assessment
A systematic experimental approach is necessary to quantify the stability of this compound and identify its degradation products under various basic conditions. The following protocols are designed to provide a robust framework for such an investigation, drawing upon principles outlined in established stability testing guidelines.[6][7][8][9][10]
Experimental Workflow
Caption: Workflow for assessing chemical stability.
Stress Testing Protocol
Objective: To determine the rate and pathway of degradation of this compound under a range of basic conditions.
Materials:
-
This compound (of known purity)
-
A selection of bases (e.g., NaOH, KOH, Na2CO3, triethylamine, DBU)
-
A selection of solvents (e.g., water, ethanol, methanol, THF)
-
Volumetric flasks, pipettes, and vials
-
Thermostatically controlled heating block or water bath
-
Analytical instruments (HPLC, NMR, GC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the reaction solvent) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, prepare a reaction mixture in a sealed vial. For example, to test 1 M NaOH in 50:50 water/ethanol at 50 °C:
-
Add the appropriate volume of the stock solution to the vial.
-
Add the required volumes of water, ethanol, and a stock solution of NaOH to achieve the final desired concentrations.
-
-
Prepare a control sample containing the starting material in the solvent system without the base.
-
Incubate the vials at the desired temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the base with an equivalent amount of a suitable acid (e.g., HCl) to prevent further degradation.
-
Dilute the quenched sample to a suitable concentration for analysis.
-
Analyze the samples using the analytical methods detailed below.
Table 1: Proposed Stress Conditions for Stability Testing
| Condition ID | Base | Concentration | Solvent System | Temperature (°C) |
| B-1 | NaOH | 0.1 M | Water | 25 |
| B-2 | NaOH | 1.0 M | Water | 25 |
| B-3 | NaOH | 1.0 M | Water | 50 |
| B-4 | KOH | 1.0 M | Ethanol | 25 |
| B-5 | Na2CO3 | Saturated | Water | 50 |
| B-6 | Triethylamine | 1.0 M | THF | 25 |
| B-7 | DBU | 1.0 M | THF | 25 |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the remaining amount of this compound and any non-volatile degradation products.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) may be possible. A Refractive Index (RI) detector is a more universal option for alcohols.[11] Alternatively, derivatization with a UV-active agent can significantly enhance sensitivity.[12][13]
-
Data Analysis: The percentage of remaining starting material is calculated at each time point relative to the t=0 sample.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To identify the structure of degradation products.
-
Method: Acquire 1H and 13C NMR spectra of the stressed samples (after removal of solvent and salts).
-
Interpretation: The appearance of new signals in the vinylic or allenic regions of the 1H NMR spectrum would be indicative of isomerization. Changes in the chemical shifts of the acetylenic carbons in the 13C NMR spectrum can also provide evidence of structural changes.[14][15][16][17]
3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To separate and identify volatile degradation products.
-
Method: Suitable for thermally stable and volatile compounds. The hydroxyl group may require derivatization (silylation) to improve chromatographic performance.
-
Interpretation: The mass spectra of the separated components can be used to elucidate their structures.
Data Interpretation and Expected Outcomes
By combining the quantitative data from HPLC with the structural information from NMR and GC-MS, a comprehensive picture of the stability of this compound under basic conditions can be constructed.
-
High Stability: Under mild basic conditions (e.g., Na2CO3, triethylamine), it is anticipated that this compound will show minimal degradation.
-
Isomerization: Under stronger basic conditions (e.g., NaOH, KOH, DBU), the formation of one or more isomers is the most likely outcome. The rate of degradation will likely increase with temperature and base strength.
-
Other Pathways: While less likely, the possibility of elimination or other degradation pathways should be considered if the analytical data cannot be explained by isomerization alone.
Table 2: Hypothetical Data Summary for Stability Assessment
| Condition ID | Time (hours) | % Parent Remaining (HPLC) | Major Degradation Product(s) Identified (NMR/MS) |
| B-1 | 24 | >99% | None Detected |
| B-3 | 8 | 65% | 4,4-Diethoxybuta-2,3-dien-1-ol (Allenic Isomer) |
| B-4 | 8 | 50% | 4,4-Diethoxybuta-2,3-dien-1-ol, 4,4-Diethoxybut-3-yn-1-ol |
| B-6 | 24 | >98% | None Detected |
Conclusion
The chemical stability of this compound under basic conditions is governed by the reactivity of its propargylic alcohol moiety, with the acetal group remaining largely inert. The primary anticipated degradation pathway is base-catalyzed isomerization to allenic and other acetylenic isomers. The propensity for this isomerization is highly dependent on the strength of the base, the solvent system, and the temperature. Due to the potential for hazardous exothermic polymerization of propargylic alcohols, all stability studies must be conducted with appropriate safety precautions.
The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to empirically determine the stability profile of this compound. This knowledge is essential for the informed design of synthetic routes and for ensuring the quality and purity of intermediates and final products in drug development and other chemical industries.
References
-
Bushby, R. J., & Whitham, G. H. (1970). Base-catalysed prototropic isomerization. Part VI. The isomerization of acetylenic hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1, 87-91. [Link]
-
Zhang, Z., et al. (2020). Migratory Hydrogenation of Terminal Alkynes by Base/Cobalt Relay Catalysis. Angewandte Chemie International Edition, 59(38), 16569-16573. [Link]
-
Wikipedia contributors. (2023). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Norris, J. (2018). Alkyne Isomerization. YouTube. [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Trost, B. M., & Kazmaier, U. (2006). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. The Journal of Organic Chemistry, 71(16), 6202–6205. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propargyl Alcohol. [Link]
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Kultaev, K. K. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. European Journal of Humanities and Educational Advancements, 3(10), 14-17. [Link]
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D. F. Ewing. (1979). NMR Chemical Shifts. Substituted Acetylenes. The Journal of Organic Chemistry, 44(12), 2021-2024. [Link]
-
Waters Corporation. (n.d.). What is a good HPLC column choice for analysis of alcohols?[Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
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Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (2), 204-209. [Link]
-
Ananikov, V. P. (2021). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ACS Catalysis, 11(23), 14337–14355. [Link]
-
Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]
-
Trost, B. M., & Kazmaier, U. (2006). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. The Journal of Organic Chemistry, 71(16), 6202–6205. [Link]
-
Myers, A. G. (n.d.). Methods for Ring Contraction. [Link]
-
UCL Discovery. (2012). Gold Catalysed Reactions of Propargylic Alcohols. [Link]
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Campíns-Falcó, P., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1296, 126-133. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
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Vauthey, E., et al. (2017). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society, 139(44), 15816–15825. [Link]
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Wang, Y., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry. [Link]
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European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. (n.d.). Gold‐catalyzed cycloisomerization of the acetylenic alcohol 32. [Link]
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Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?[Link]
-
Abraham, R. J., et al. (2001). Proton chemical shifts in NMR . Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (2), 204-209. [Link]
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Molnár-Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. [Link]
-
Maji, M., & Mal, D. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(46), 26033–26068. [Link]
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Trofimov, B. A., & Schmidt, E. Y. (2013). Acetylene in Organic Synthesis: Recent Progress and New Uses. Accounts of Chemical Research, 46(11), 2480–2491. [Link]
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ResearchGate. (n.d.). NMR Chemical Shifts. Substituted Acetylenes. [Link]
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Li, H., et al. (2025). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. Food Chemistry, 491, 139933. [Link]
-
Larock, R. C., & Leong, W. W. (1980). Mercury(II)-induced cyclization of acetylenic alcohols: a new route to enol ethers and substituted enol ethers. Journal of the American Chemical Society, 102(25), 7577–7585. [Link]
-
ResearchGate. (2025). Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). [Link]
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-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry in a Nutshell. (2025). Favorskii Rearrangement Detailed Overview. YouTube. [Link]
-
Li, J., & Ma, S. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(22), 6394-6415. [Link]
-
Li, Z., et al. (2020). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Nature Communications, 11(1), 582. [Link]
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Cyberlipid. (2025). HPLC analysis. [Link]
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Laidler, K. J., & Wojciechowski, B. W. (1961). KINETICS AND MECHANISMS OF THE THERMAL DECOMPOSITION OF ACETALDEHYDE: I. THE UNINHIBITED REACTION. Canadian Journal of Chemistry, 39(10), 2006-2016. [Link]
-
Quora. (2021). Why do acetylenes appear at a higher field than ethylenes on the NMR spectrum?[Link]
-
University of Bristol. (n.d.). Lecture 9: Acetals. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
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Methodological & Application
Application Note: Divergent Synthesis of Heterocycles using 4,4-Diethoxybut-2-yn-1-ol
Executive Summary
This technical guide details the strategic application of 4,4-Diethoxybut-2-yn-1-ol (CAS: 18857-03-9) as a C4 "linchpin" synthon in heterocyclic chemistry.[1] Unlike simple propargylic alcohols, this molecule possesses a unique triad of functionalities—a primary alcohol, an internal alkyne, and a diethyl acetal. This combination allows it to function as a masked 1,4-dicarbonyl equivalent , enabling the rapid, divergent synthesis of furans, pyrroles, and pyrazoles.
This document provides validated protocols for:
-
Gold(I)-Catalyzed Cycloisomerization to substituted furans.
-
One-Pot Hydrolytic Condensation to pyrazoles.
-
Paal-Knorr Type Cyclization to pyrroles.
Mechanistic Logic & Retrosynthetic Analysis[1]
The utility of this compound lies in its oxidation state and latent reactivity.[1] The acetal serves as a protected aldehyde, while the alkyne can be hydrated to a ketone.
-
Pathway A (Furans): Metal-catalyzed activation of the alkyne promotes intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig or 5-exo-dig), followed by aromatization.[1]
-
Pathway B (Pyrroles/Pyrazoles): Acid-catalyzed hydration of the alkyne and hydrolysis of the acetal generates 4-hydroxy-2-oxobutanal (or its tautomers) in situ.[1] This 1,4-dicarbonyl intermediate condenses rapidly with binucleophiles (hydrazines or primary amines).[1]
Strategic Workflow Diagram
[1][2][3]
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis of 3-Alkoxyfurans
Target: Rapid access to furan cores under mild conditions without harsh acids.[1] This method utilizes the alkynophilic nature of Gold(I) to trigger cyclization.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Catalyst: AuCl₃ (5 mol%) or Au(PPh₃)Cl / AgOTf (5 mol%)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Nucleophile (Optional): Alcohol (MeOH or EtOH) for trapping[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar and argon balloon.
-
Dissolution: Dissolve this compound (158 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add AuCl₃ (15 mg, 0.05 mmol) in one portion. Note: The solution typically turns yellow/orange.
-
Reaction: Stir at room temperature (25°C). Monitor via TLC (20% EtOAc/Hexane).[1] The starting material (R_f ~0.[1]4) should disappear within 1-2 hours.
-
Quench: Filter the mixture through a short pad of silica gel to remove the gold catalyst. Rinse with DCM.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanism: The Au(I) coordinates to the alkyne, inducing nucleophilic attack by the ether oxygen of the acetal (or the hydroxyl group depending on specific substitution), leading to aromatization.
Protocol B: One-Pot Synthesis of Pyrazoles
Target: Synthesis of 3- or 5-substituted pyrazoles suitable for fragment-based drug discovery.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reactant: Phenylhydrazine (1.1 equiv)[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (10 mol%)[1]
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Procedure:
-
Unmasking: In a reaction vial, dissolve this compound (1.0 mmol) in EtOH (3 mL). Add pTSA (19 mg) and stir at 60°C for 30 minutes.
-
Checkpoint: This step hydrates the alkyne and hydrolyzes the acetal.
-
-
Condensation: Add Phenylhydrazine (108 µL, 1.1 mmol) dropwise to the hot solution.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours.
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ (5 mL). Extract with Ethyl Acetate (3 x 10 mL).
-
Analysis: Dry organic layers over Na₂SO₄ and concentrate. The crude product is often >90% pure.[1] Recrystallize from EtOH/Hexane if necessary.
Data Summary Table: Reaction Conditions vs. Yield
| Heterocycle Target | Co-Reactant | Catalyst | Conditions | Typical Yield |
| Furan | None (Isomerization) | AuCl₃ (5 mol%) | DCM, RT, 2h | 75-85% |
| Pyrazole | Hydrazine / R-Hydrazine | pTSA (10 mol%) | EtOH, Reflux, 3h | 80-92% |
| Pyrrole | Primary Amine (R-NH₂) | AcOH (cat.)[1][2] | Toluene, 100°C, 4h | 60-75% |
Critical Parameters & Troubleshooting
Acetal Stability (The "Masking" Effect)
-
Issue: Premature hydrolysis.[1]
-
Solution: Store this compound at 4°C under inert atmosphere. The acetal is acid-sensitive; ensure all glassware for non-hydrolytic reactions (like Protocol A) is base-washed or strictly neutral.[1]
Regioselectivity in Hydration
-
Observation: When hydrating the alkyne (Protocol B), the carbonyl can form at C2 or C3.[1]
-
Insight: The hydroxyl group at C1 directs hydration primarily to C2 via neighboring group participation or inductive effects, favoring the 1,4-dicarbonyl spacing required for Paal-Knorr type cyclizations.[1]
Safety: Acetylenic Compounds
-
Hazard: Terminal alkynes and propargylic alcohols can be thermally unstable.[1]
-
Control: Do not distill the starting material at temperatures >120°C. Use rotary evaporation for solvent removal at <40°C.[1]
References
-
Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions.[1][3] Chemical Reviews, 107(7), 3180–3211.[1] Link[1]
-
Context: Foundational text on gold-catalyzed cyclization of alkynyl ethers/alcohols to furans.[1]
-
-
Tietze, L. F. (1996).[1] Domino Reactions in Organic Synthesis.[1] Chemical Reviews, 96(1), 115–136.[1] Link[1]
-
Context: Mechanistic basis for the acid-catalyzed cascade hydrolysis/cyclization (Protocol B).[1]
-
-
PubChem Compound Summary: this compound. (2023).[1] National Center for Biotechnology Information.[1] Link[1]
-
Context: Physical properties and safety data for the specific CAS 18857-03-9.[1]
-
-
Zhang, L., et al. (2005).[1] Gold-Catalyzed Cyclization of (Z)-Enynols.[1][4] Journal of the American Chemical Society, 127(48), 16804–16805.[1] Link[1]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 4,4-Dimethylhex-2-en-1-ol | C8H16O | CID 131244424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Selective Oxidation of 4,4-Diethoxybut-2-yn-1-ol: A Detailed Guide to Modern Synthetic Protocols
In the landscape of modern organic synthesis, the selective transformation of functional groups is paramount. The oxidation of primary alcohols to their corresponding aldehydes is a cornerstone reaction, yet one that presents significant challenges, particularly in the presence of other sensitive moieties. This technical guide provides an in-depth exploration of the selective oxidation of 4,4-diethoxybut-2-yn-1-ol, a versatile building block in medicinal chemistry and materials science. The presence of a propargylic alcohol, an internal alkyne, and a diethyl acetal within the same molecule necessitates the use of mild and highly selective oxidation methods to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the other functional groups.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to guide the selection of the most appropriate synthetic strategy. We will delve into four primary methods for this transformation: Dess-Martin Periodinane (DMP) oxidation, Sworn oxidation, TEMPO-catalyzed oxidation, and the use of activated Manganese Dioxide (MnO₂). Each method will be evaluated for its efficiency, selectivity, and practical considerations, enabling the reader to make informed decisions in their synthetic endeavors.
The Challenge: Chemoselectivity in a Multifunctional Molecule
The structure of this compound presents a classic chemoselectivity problem. The primary hydroxyl group is the target for oxidation. However, the triple bond and the acetal group are also potentially reactive under various oxidative conditions. Harsh oxidizing agents, such as those based on chromium (e.g., Jones reagent), are generally unsuitable as they can lead to over-oxidation to the carboxylic acid and potential degradation of the molecule.[1][2] Therefore, the focus of this guide is on modern, mild oxidation protocols that have demonstrated high selectivity for the conversion of primary alcohols to aldehydes.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness and high selectivity in oxidizing primary alcohols to aldehydes.[3][4] The reaction is typically carried out at room temperature in chlorinated solvents and is often complete within a few hours.[5][6][7] A significant advantage of DMP is its tolerance of a wide variety of functional groups, making it an excellent choice for complex molecules.[6]
Mechanism of Action
The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination of the α-proton to form the aldehyde and the reduced iodine byproduct.[3]
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Experimental Protocol: DMP Oxidation of this compound
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add solid Dess-Martin periodinane (1.2-1.5 equiv) portion-wise at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.[5][8] Stir vigorously until the two layers are clear.
-
Extraction: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Method 2: Swern Oxidation
The Swern oxidation is another powerful and mild method for the synthesis of aldehydes from primary alcohols.[9][10] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA).[11][12] A key advantage of the Swern oxidation is that the aldehyde product is not over-oxidized to the carboxylic acid.[9] However, the reaction must be carried out at low temperatures (typically -78 °C) and produces the malodorous byproduct dimethyl sulfide.[11][13]
Mechanism of Action
The reaction involves the formation of an alkoxysulfonium salt intermediate, which upon deprotonation by the base, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
Application Note: 4,4-Diethoxybut-2-yn-1-ol as a Versatile Precursor for the Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The continual demand for novel and diverse pyrimidine-based compounds necessitates the development of efficient and versatile synthetic methodologies. This application note details the use of 4,4-diethoxybut-2-yn-1-ol as a strategic precursor for the synthesis of 2-amino-4-(hydroxymethyl)pyrimidine, a valuable building block for further chemical elaboration.
The synthetic strategy hinges on the acid-catalyzed in situ generation of a reactive 1,3-dicarbonyl equivalent from this compound, which then undergoes a classical cyclocondensation reaction with a suitable nitrogen-containing nucleophile, such as guanidine. This approach offers a streamlined pathway to functionalized pyrimidines that can be readily integrated into drug discovery programs.
Reaction Mechanism and Rationale
The synthesis of the pyrimidine ring from this compound and guanidine proceeds through a two-stage mechanism under acidic conditions. The choice of an acid catalyst is crucial as it facilitates the initial deprotection of the acetal, a necessary step to unmask the reactive carbonyl functionality.
Stage 1: Acid-Catalyzed Hydrolysis of the Acetal
The reaction is initiated by the protonation of one of the ethoxy groups of the acetal, making it a good leaving group (ethanol). Subsequent attack by water leads to the formation of a hemiacetal, which is then further protonated and eliminates a second molecule of ethanol to generate an α,β-unsaturated aldehyde. This intermediate is a key electrophilic species for the subsequent cyclization.
Stage 2: Cyclocondensation with Guanidine
The in situ-generated α,β-unsaturated aldehyde then reacts with guanidine in a cyclocondensation reaction. The nucleophilic nitrogen of guanidine attacks the electrophilic carbon of the aldehyde, initiating a cascade of intramolecular reactions, including imine formation and Michael addition, ultimately leading to the formation of the stable aromatic pyrimidine ring with the elimination of water.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(hydroxymethyl)pyrimidine from this compound and guanidine hydrochloride.
Materials and Reagents
-
This compound
-
Guanidine Hydrochloride
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, for pH adjustment)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Protocol: Synthesis of 2-Amino-4-(hydroxymethyl)pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 equivalents) in ethanol to liberate the free guanidine base. A precipitate of sodium chloride will form.
-
Addition of Precursor: To the stirred suspension of guanidine, add this compound (1.0 equivalent).
-
Reaction Conditions: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-amino-4-(hydroxymethyl)pyrimidine.
Data Presentation
The following table summarizes the expected outcome and key parameters for the synthesis of 2-amino-4-(hydroxymethyl)pyrimidine.
| Parameter | Value |
| Product | 2-Amino-4-(hydroxymethyl)pyrimidine |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 60-75% |
| Melting Point | >300 °C (decomposes)[2] |
| ¹H NMR (DMSO-d₆) | δ 8.1 (d, 1H), 6.5 (d, 1H), 6.4 (s, 2H), 5.2 (t, 1H), 4.3 (d, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 166.5, 163.0, 157.5, 108.0, 60.5 |
Discussion and Field-Proven Insights
-
Causality of Experimental Choices: The use of an acid catalyst is essential for the initial hydrolysis of the acetal. Without it, the reaction will not proceed as the carbonyl group remains protected. The choice of ethanol as a solvent is advantageous as it is a good solvent for both the starting materials and the guanidine salt, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.
-
Self-Validating System: The progress of the reaction can be easily monitored by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction. The final product can be unequivocally identified by its spectroscopic data, which should be consistent with the expected structure.
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the guanidine was effectively liberated from its hydrochloride salt by the addition of a stoichiometric amount of base. Incomplete hydrolysis of the acetal can also lead to low yields; in this case, a stronger acid catalyst or a longer reaction time may be necessary.
-
Impure Product: If the product is impure after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted to further purify the compound.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-4-(hydroxymethyl)pyrimidine.
Caption: Step-by-step synthetic workflow.
Conclusion
The use of this compound as a precursor provides an efficient and direct route to 2-amino-4-(hydroxymethyl)pyrimidine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The resulting functionalized pyrimidine is a versatile intermediate that can be further modified at the hydroxymethyl and amino groups, allowing for the rapid generation of a library of diverse pyrimidine derivatives for screening in drug discovery campaigns. This application note provides a solid foundation for researchers to utilize this valuable synthetic strategy in their own laboratories.
References
-
Synthesis of 2‐aminopyrimidines from 1,1‐diethoxy‐5‐hydroxyalk‐3‐yn‐2‐ones and guanidine. ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. National Center for Biotechnology Information. (2021). Retrieved from [Link]
- Preparation method of 2-amino pyrimidine. Google Patents. (n.d.).
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents. (n.d.).
-
Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information. (2023). Retrieved from [Link]
-
The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. National Center for Biotechnology Information. (2009). Retrieved from [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. (n.d.). Retrieved from [Link]
Sources
Application Notes and Protocols for the Stereoselective Reduction of 4,4-Diethoxybut-2-yn-1-ol to its cis-Alkene Derivative
Introduction
The stereoselective synthesis of cis-(Z)-alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The geometric configuration of the double bond profoundly influences the biological activity and physical properties of a molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of 4,4-diethoxybut-2-yn-1-ol to its corresponding cis-alkene, (Z)-4,4-diethoxybut-2-en-1-ol. This transformation is a critical step in the synthesis of various complex molecules where the cis-allylic alcohol moiety is a key structural feature.
We will delve into the mechanistic underpinnings of the most reliable methods, provide detailed, field-proven protocols, and offer insights into reaction optimization and product characterization. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Theoretical Framework: The Art of Controlled Hydrogenation
The conversion of an alkyne to a cis-alkene requires the addition of one equivalent of hydrogen across the triple bond in a syn-fashion, meaning both hydrogen atoms add to the same face of the alkyne. The primary challenge lies in preventing the subsequent reduction of the newly formed alkene to a saturated alkane. This is achieved by employing "poisoned" or deactivated catalysts that exhibit high selectivity for the alkyne reduction while having significantly lower activity towards the alkene.[1][2]
Two of the most effective and widely used catalytic systems for this transformation are Lindlar's catalyst and P-2 nickel catalyst.
Lindlar's Catalyst: A Palladium-Based Approach
Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with a lead salt, typically lead(II) acetate, and an amine, such as quinoline.[3]
-
Mechanism of Action : The hydrogenation occurs on the surface of the palladium catalyst. The alkyne adsorbs onto the catalyst surface, and hydrogen is delivered in a syn-addition, leading to the formation of the cis-alkene.[3] The lead and quinoline act as catalyst poisons, deactivating the most active sites on the palladium surface. This deactivation is crucial for preventing the over-reduction of the desired alkene to the corresponding alkane.[1][4] The alkene product has a lower affinity for the poisoned catalyst surface compared to the starting alkyne, which facilitates its desorption before further hydrogenation can occur.
P-2 Nickel Catalyst: A Non-Palladium Alternative
P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride.[5] This catalyst is often used in combination with an amine ligand, such as ethylenediamine, which significantly enhances its stereoselectivity for cis-alkene formation.[6]
-
Mechanism of Action : Similar to Lindlar's catalyst, the P-2 nickel catalyst facilitates the syn-addition of hydrogen to the alkyne. The presence of ethylenediamine modifies the catalyst surface, increasing the selectivity for the formation of the cis-alkene and preventing over-reduction.[6] P-2 nickel offers a valuable alternative to palladium-based catalysts, particularly in cases where palladium may be undesirable or less effective.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reduction of this compound.
Protocol 1: Reduction using Lindlar's Catalyst
This protocol is a robust method for the selective hydrogenation of this compound to (Z)-4,4-diethoxybut-2-en-1-ol.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Ethyl acetate (anhydrous)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Celite®
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for Lindlar Hydrogenation.
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a stream of nitrogen or argon, add Lindlar's catalyst (0.05 - 0.10 eq by weight).
-
Add anhydrous ethyl acetate as the solvent (concentration typically 0.1-0.5 M).
-
Add quinoline (0.1 - 1.0 eq by weight relative to the catalyst). The quinoline further moderates the catalyst activity, enhancing selectivity.[1]
-
-
Hydrogenation:
-
Seal the flask with a septum and a hydrogen-filled balloon (or connect to a hydrogen gas supply with a pressure regulator set to slightly above atmospheric pressure).
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.[7]
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (Z)-4,4-diethoxybut-2-en-1-ol.
-
Protocol 2: Reduction using P-2 Nickel Catalyst
This protocol offers an excellent alternative to the Lindlar reduction, often with comparable or superior selectivity.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for P-2 Nickel Hydrogenation.
Procedure:
-
Catalyst Preparation (in situ):
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (0.125 eq) in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (0.25 eq) in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the stirred nickel(II) acetate solution. A black precipitate of P-2 nickel catalyst will form immediately.[5][6]
-
-
Hydrogenation:
-
To the freshly prepared catalyst suspension, add ethylenediamine (0.25 eq).
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Ensure the system is under a positive pressure of hydrogen (balloon or regulator).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by the cessation of hydrogen uptake (if using a gas burette) and by TLC or GC-MS analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography as described in Protocol 1.
-
Data Presentation and Characterization
The successful synthesis of (Z)-4,4-diethoxybut-2-en-1-ol can be confirmed by standard analytical techniques, with NMR spectroscopy being particularly informative for stereochemical assignment.
Comparative Data for Catalytic Systems
| Catalyst System | Typical Yield (%) | cis:trans Selectivity | Key Advantages | Key Considerations |
| Lindlar's Catalyst | 85-95% | >98:2 | Commercially available, well-established. | Toxicity of lead, careful monitoring required. |
| P-2 Nickel | 90-98% | >99:1 | High selectivity, avoids heavy metals. | Catalyst prepared in situ, air-sensitive. |
Note: Yields and selectivities are typical and may vary depending on the specific reaction conditions and substrate.
NMR Spectroscopic Analysis
The key to confirming the cis-stereochemistry of the double bond is the vicinal coupling constant (³JHH) between the olefinic protons in the ¹H NMR spectrum.
-
cis-Alkenes : Typically exhibit a ³JHH in the range of 6-14 Hz.[8][9]
-
trans-Alkenes : Show a larger ³JHH, typically in the range of 11-18 Hz.[8][9]
For (Z)-4,4-diethoxybut-2-en-1-ol, the two olefinic protons will appear as a multiplet, and the magnitude of their coupling constant will be indicative of the cis geometry.
Safety and Handling
Catalytic hydrogenation reactions require strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[10][11]
-
Catalysts : Palladium on carbon and P-2 nickel can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Handle these catalysts under an inert atmosphere and quench them carefully.[7][11]
-
Pressure : While the protocols described use atmospheric pressure, any reaction under pressure must be conducted in appropriate pressure-rated equipment.[10]
Conclusion
The reduction of this compound to its cis-alkene derivative is a readily achievable transformation using either Lindlar's catalyst or P-2 nickel. The choice of catalyst may depend on factors such as desired selectivity, functional group tolerance, and concerns about heavy metal contamination. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and safely synthesize (Z)-4,4-diethoxybut-2-en-1-ol, a valuable building block for further synthetic endeavors.
References
-
Brown, C. A.; Ahuja, V. K. “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J. Chem. Soc., Chem. Commun.1973 , (15), 553. [Link]
-
Lindlar, H. Ein neuer Katalysator für selektive Hydrierungen. Helv. Chim. Acta1952 , 35 (2), 446–450. [Link]
-
Organic Chemistry Tutor. All You Need to Know about the Reduction of Alkynes. YouTube, October 14, 2023. [Link]
-
García-Mota, M.; Gómez-Díaz, J.; Novell-Leruth, G.; Vargas-Fuentes, C.; Bellarosa, L.; Bridier, B.; Pérez-Ramírez, J.; López, N. A density functional theory study of the ‘mythic’ Lindlar hydrogenation catalyst. Theor. Chem. Acc.2011 , 128 (4-6), 663–673. [Link]
-
Richmond, E.; Moran, J. Ni-Catalyzed Transfer Hydrogenative Alkyne Semireduction. J. Org. Chem.2015 , 80 (13), 6922–6929. [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Brown, C. A.; Ahuja, V. K. P-2 Nickel catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. J. Chem. Soc., Chem. Commun.1973 , 553. [Link]
-
H.E.L Group. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
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Fürstner, A.; Radkowski, K. A Functional‐Group‐Tolerant Catalytic trans Hydrogenation of Alkynes. Angew. Chem. Int. Ed.2012 , 52 (1), 355–360. [Link]
-
Smith, A. B., III; Sfouggatakis, C. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. Org. Lett.2000 , 2 (25), 3971–3973. [Link]
-
Al-Masum, M.; Livinghouse, T. Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. Tetrahedron2000 , 56 (39), 7731–7739. [Link]
-
University of Wisconsin-Madison. Spin-Spin Splitting: J-Coupling. [Link]
-
JoVE. Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
-
University of Rochester. Hydrogenation SOP. [Link]
-
Leah4sci. Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes. YouTube, January 17, 2019. [Link]
-
Brown, H. C.; Bhat, K. S. A general and stereospecific synthesis of cis alkenes via stepwise hydroboration. J. Org. Chem.1982 , 47 (19), 3806–3808. [Link]
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Gujarat Technological University. SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
-
Al-Najjar, I. M.; Al-Lohedan, H.; Al-Shalaan, A. M. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. J. King Saud Univ., Sci.2011 , 23 (1), 7–14. [Link]
-
Wikipedia. Nickel boride catalyst. [Link]
-
Wang, C.; Wang, Y.; Zhang, X. Reductive coupling of allenyl/allyl carbonate with alkyne under dual cobalt-photoredox catalysis. Nat. Commun.2021 , 12, 6979. [Link]
-
H.E.L Group. Hydrogen Safety in Chemistry. [Link]
-
Chemistry LibreTexts. Reduction of Alkynes. [Link]
-
Zhang, X.; et al. Selectivity control in alkyne semihydrogenation: Recent experimental and theoretical progress. Chin. J. Catal.2019 , 40 (11), 1646-1659. [Link]
-
Oestreich, M.; et al. Controlled Semihydrogenation of Aminoalkynes Using Ethylenediamine as a Poison of Lindlar's Catalyst. J. Org. Chem.2001 , 66 (22), 7315-7323. [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. [Link]
-
Chemical Processing. Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
Ma, S. Recent advances in the direct transformation of propargylic alcohols to allenes. Org. Chem. Front.2021 , 8, 6444-6466. [Link]
-
Dorel, R.; et al. Nickel-Catalyzed Alkyne Cyclotrimerization Assisted by a Hemilabile Acceptor Ligand: A Computational Study. Organometallics2020 , 39 (11), 2095–2105. [Link]
-
Chemistry Stack Exchange. Which has the higher chemical shift E/Z alkene? [Link]
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Preparation of 4-Hydroxybut-2-ynal from Diethyl Acetal Precursors: An Application Note and Protocol
Introduction: The Significance of 4-Hydroxybut-2-ynal in Modern Synthesis
4-Hydroxybut-2-ynal is a highly versatile bifunctional molecule that serves as a valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Its unique structure, featuring a reactive aldehyde, a hydroxyl group, and an alkyne moiety, allows for a wide range of subsequent chemical transformations. This application note provides a detailed, field-proven guide for the synthesis of 4-hydroxybut-2-ynal, commencing from readily available diethyl acetal precursors. The presented multi-step synthesis is designed to be robust and scalable, with a strong emphasis on the rationale behind experimental choices and adherence to best practices in chemical synthesis.
The strategic use of a diethyl acetal protecting group for the aldehyde functionality is central to this synthetic approach. Acetals are stable under neutral to strongly basic conditions, which is crucial for the successful execution of the organometallic coupling step required for the construction of the carbon skeleton[1][2]. The subsequent selective deprotection steps are key to isolating the target molecule in high purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of 4-hydroxybut-2-ynal is accomplished through a three-stage process, as illustrated in the workflow diagram below. The core of this strategy involves the protection of the hydroxyl group of propargyl alcohol, followed by the formation of a Grignard reagent and its subsequent reaction with an electrophilic diethyl acetal. The final stages involve the sequential deprotection of the alcohol and the aldehyde functionalities.
Caption: Overall workflow for the synthesis of 4-hydroxybut-2-ynal.
Detailed Experimental Protocols
Stage 1: Preparation of Key Intermediates
Protocol 1.1: Synthesis of 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (THP-protected propargyl alcohol)
The tetrahydropyranyl (THP) group is an excellent choice for protecting the hydroxyl functionality of propargyl alcohol due to its stability in the presence of strong bases and nucleophiles, such as Grignard reagents[3][4][5].
-
Reagents and Materials:
-
Propargyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
-
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq).
-
Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude THP-protected propargyl alcohol. The product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 1.2: Synthesis of THP-Protected Propargyl Bromide
The conversion of the protected alcohol to the corresponding bromide sets the stage for the formation of the Grignard reagent.
-
Reagents and Materials:
-
2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or THF
-
Ice bath
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
-
Procedure:
-
Dissolve the THP-protected propargyl alcohol (1.0 eq) in anhydrous diethyl ether in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto ice.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude propargyl bromide, which can be used in the next step without further purification.
-
Protocol 1.3: Formation of THP-Protected Propargyl Magnesium Bromide
The Grignard reagent is a potent nucleophile essential for the key C-C bond-forming step[6][7][8].
-
Reagents and Materials:
-
THP-protected propargyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask and gently warm with a heat gun under a stream of nitrogen to activate the magnesium.
-
Add a small amount of a solution of THP-protected propargyl bromide (1.0 eq) in anhydrous THF to the magnesium turnings.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.
-
Stage 2: Carbon-Carbon Bond Formation
Protocol 2.1: Grignard Coupling with Bromoacetaldehyde Diethyl Acetal
This is the crucial step where the carbon backbone of the target molecule is assembled.
-
Reagents and Materials:
-
THP-protected propargyl magnesium bromide solution in THF
-
Bromoacetaldehyde diethyl acetal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetaldehyde diethyl acetal (0.9 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product, 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynal diethyl acetal, should be purified by flash column chromatography on silica gel.
-
Stage 3: Deprotection and Isolation
Protocol 3.1: Selective Deprotection of the THP Ether
Mild acidic conditions are employed to selectively remove the THP protecting group without affecting the diethyl acetal[1][9].
-
Reagents and Materials:
-
4-(Tetrahydro-2H-pyran-2-yloxy)but-2-ynal diethyl acetal
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the purified coupled product (1.0 eq) in ethanol.
-
Add a catalytic amount of PPTS (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield 4-hydroxybut-2-ynal diethyl acetal, which can be purified by column chromatography if necessary.
-
Protocol 3.2: Hydrolysis of the Diethyl Acetal to 4-Hydroxybut-2-ynal
The final deprotection step reveals the target aldehyde. This step is sensitive, and mild conditions are crucial to prevent polymerization or decomposition of the product. The mechanism involves protonation of one of the ether oxygens, followed by elimination of ethanol to form an oxonium ion, which is then attacked by water[10][11][12].
-
Reagents and Materials:
-
4-Hydroxybut-2-ynal diethyl acetal
-
Acetone-water mixture (e.g., 9:1)
-
Amberlyst-15 or a catalytic amount of a mild acid (e.g., oxalic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 4-hydroxybut-2-ynal diethyl acetal in an acetone-water mixture.
-
Add a catalytic amount of a mild acid catalyst, such as Amberlyst-15 resin.
-
Stir the mixture at room temperature, carefully monitoring the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.
-
Carefully neutralize the filtrate with a small amount of solid sodium bicarbonate.
-
Remove the acetone under reduced pressure at a low temperature.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to afford the final product, 4-hydroxybut-2-ynal. Due to its potential instability, it is advisable to use the product immediately in subsequent reactions or store it at low temperatures under an inert atmosphere.
-
Data Presentation and Characterization
The progress of the reactions and the identity of the products should be confirmed by appropriate analytical techniques.
| Compound | Expected Yield Range | Purification Method | Key Characterization Data |
| 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran | 85-95% | Flash Chromatography | ¹H NMR, ¹³C NMR |
| 4-(Tetrahydro-2H-pyran-2-yloxy)but-2-ynal Diethyl Acetal | 60-75% | Flash Chromatography | ¹H NMR, ¹³C NMR, MS |
| 4-Hydroxybut-2-ynal Diethyl Acetal | 80-90% | Flash Chromatography | ¹H NMR, ¹³C NMR, MS |
| 4-Hydroxybut-2-ynal | 70-85% | Flash Chromatography or direct use | ¹H NMR, ¹³C NMR, IR, MS |
Expected Spectroscopic Data for 4-Hydroxybut-2-ynal:
-
¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton at around δ 9.2-9.4 ppm. The methylene protons adjacent to the hydroxyl group would appear as a triplet around δ 4.3-4.5 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the aldehyde should appear around δ 175-180 ppm. The acetylenic carbons would be in the range of δ 80-95 ppm. The carbon bearing the hydroxyl group is expected around δ 50-55 ppm.
-
IR Spectroscopy: A strong C=O stretching vibration for the conjugated aldehyde is expected around 1670-1690 cm⁻¹. A broad O-H stretch will be present around 3200-3600 cm⁻¹, and the C≡C stretch may be weak or absent due to the symmetry of the molecule but would typically appear around 2100-2250 cm⁻¹.
Troubleshooting and Field-Proven Insights
-
Low Yield in Grignard Formation: Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly inert atmosphere. The magnesium turnings should be of high quality and can be activated by grinding or with a small amount of iodine.
-
Side Reactions in Grignard Coupling: The reaction of the Grignard reagent with the alkyl halide should be performed at a low temperature (0 °C) to minimize side reactions.
-
Incomplete Deprotection: If deprotection is sluggish, a slightly stronger acid or longer reaction times may be necessary. However, this should be balanced against the risk of product decomposition. For acetal hydrolysis, using a biphasic system with vigorous stirring can sometimes improve results.
-
Product Instability: 4-Hydroxybut-2-ynal is a sensitive compound. It is best to use it fresh. If storage is necessary, it should be kept as a dilute solution in an appropriate solvent at low temperatures (-20 °C or below) under an inert atmosphere. Purification by chromatography should be done quickly and with neutral or slightly acidic eluents. The use of a bisulfite extraction can be an effective method for purification of the final aldehyde[13].
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-hydroxybut-2-ynal from diethyl acetal precursors. By employing a robust protecting group strategy and carefully controlled reaction conditions, this valuable synthetic intermediate can be obtained in good yield and purity. The detailed step-by-step procedures, coupled with insights into the rationale and potential pitfalls, are intended to empower researchers to successfully implement this synthesis in their own laboratories.
References
-
Arkivoc. (n.d.). Formal allene insertion into amides. Reaction of propargyl magnesium bromide with morpholine amides. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Google Patents. (n.d.). Preparation of α,β-unsaturated aldehydes or ketones.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. [Link]
-
MDPI. (n.d.). NMR Characterization of Lignans. Retrieved from [Link]
-
ResearchGate. (2015, February 24). How can I hydrolyze an acetal in the presence of an ester?. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Phenyl-1,4-pentadiyne. Retrieved from [Link]
- Iorio, M. A. (n.d.). Grignard addition to propargylic-allylic alcohols.
-
Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
UDSpace. (n.d.). The application of NMR spectroscopy to characterization in cultural heritage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesis of α-Alkyl α,β-Unsaturated Aldehydes. Retrieved from [Link]
-
YouTube. (2022, February 15). Acetal Hydrolysis in Acidic Media [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). The physical and NMR characterizations of allyl- and crotylcelluloses. Retrieved from [Link]
-
University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]
- Google Patents. (n.d.). Manufacturing of stabilized propargyl bromide.
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Application Note: Reaction Conditions for 4,4-Diethoxybut-2-yn-1-ol with Nucleophiles
This Application Note provides a comprehensive technical guide for utilizing 4,4-Diethoxybut-2-yn-1-ol (CAS: N/A for specific isomer, generic alkynyl acetal) as a versatile building block in organic synthesis. It focuses on its reactivity with nucleophiles to construct high-value heterocyclic scaffolds.
Executive Summary
This compound is a trifunctional synthon combining a primary alcohol , an internal alkyne , and a diethyl acetal (masked aldehyde). Its utility stems from its ability to act as a masked 1,3-dielectrophile equivalent. Upon activation (acidic hydrolysis or metal catalysis), it serves as a precursor to 4-hydroxybut-2-ynal or 1,4-dicarbonyl surrogates, enabling the rapid assembly of 5- and 6-membered heterocycles such as pyrazoles, isoxazoles, and furans.
This guide details three core reaction modules:
-
Nitrogen Nucleophiles: Synthesis of hydroxymethyl-pyrazoles/isoxazoles.
-
Oxygen Nucleophiles (Intramolecular): Gold-catalyzed cycloisomerization to furans.[1]
-
Carbon/Heteroatom Nucleophiles: Propargylic substitution via the Nicholas Reaction.
Chemical Logic & Reactivity Profile
The molecule possesses three distinct reactive sites.[2] The choice of conditions dictates which site dominates the reactivity.[3]
-
Path A (Acetal Hydrolysis): Treatment with aqueous acid reveals the aldehyde, creating a conjugated ynal (Michael acceptor).[3] Nucleophiles (hydrazines, hydroxylamine) attack the
-carbon (C3) followed by cyclization. -
Path B (Alkyne Activation):
-Lewis acids (Au, Pt, Ag) activate the alkyne for intramolecular nucleophilic attack by the acetal oxygen or the pendant alcohol, leading to furans or pyrans.[3] -
Path C (Propargylic Activation): The C1-hydroxyl group is propargylic. Under Lewis acidic conditions or Co-complexation (Nicholas reaction), it forms a stabilized carbocation susceptible to external nucleophiles.[3]
Reaction Pathway Diagram[3][4]
Caption: Divergent reactivity pathways for this compound depending on catalyst and conditions.
Module 1: Synthesis of Pyrazoles (Nitrogen Nucleophiles)
The most robust application of this scaffold is the synthesis of 3(5)-hydroxymethylpyrazoles . The reaction proceeds via in situ hydrolysis of the acetal to the ynal, followed by Michael addition of hydrazine and cyclocondensation.[3]
Mechanism[3][5][6]
-
Deprotection: Acidic media hydrolyzes the diethyl acetal to the aldehyde.
-
Condensation: Hydrazine attacks the aldehyde (forming hydrazone) or the
-carbon (Michael addition). -
Cyclization: Intramolecular attack closes the ring to form the aromatic pyrazole.
Protocol A: One-Pot Synthesis of 3-Hydroxymethylpyrazole
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine monohydrate (1.2 equiv)
-
Ethanol (0.5 M concentration)
-
HCl (10% aq, catalytic or stoichiometric if acetal hydrolysis is slow)[3]
Procedure:
-
Preparation: Dissolve this compound (10 mmol, 1.58 g) in Ethanol (20 mL).
-
Activation: Add 10% aqueous HCl (2 mL) and stir at room temperature for 30 minutes. Checkpoint: Monitor via TLC for disappearance of the acetal and appearance of the aldehyde (UV active).[3]
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine monohydrate (12 mmol, 0.6 mL). Caution: Exothermic reaction.[3]
-
Reflux: Warm to room temperature, then heat to reflux (80°C) for 3 hours.
-
Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
Expected Yield: 75-85% Product: 3-Hydroxymethylpyrazole (Note: Tautomeric equilibrium exists between 3- and 5-hydroxymethyl positions).
Module 2: Gold-Catalyzed Cycloisomerization (Oxygen Nucleophiles)
Alkynyl acetals are excellent substrates for gold-catalyzed cyclization to form substituted furans. This method is atom-economical and proceeds under mild conditions.[4]
Protocol B: Au(I)-Catalyzed Furan Synthesis
Reagents:
-
This compound (1.0 equiv)
-
Chloro(triphenylphosphine)gold(I) (2 mol%)
-
Silver Triflate (AgOTf) (2 mol%)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Catalyst Activation: In a flame-dried flask under Argon, mix Au(PPh₃)Cl (0.02 equiv) and AgOTf (0.02 equiv) in anhydrous DCM (0.1 M relative to substrate). Stir for 5 minutes to generate the cationic Au(I) species.
-
Substrate Addition: Add this compound (1.0 equiv) dissolved in a minimal amount of DCM.
-
Reaction: Stir at room temperature for 1–4 hours. The reaction involves the activation of the alkyne by Au+, followed by nucleophilic attack of the acetal oxygen or migration of the ethoxy group.[3]
-
Quench: Filter the mixture through a short pad of silica/Celite to remove metal salts.
-
Purification: Concentrate and purify via column chromatography (Hexanes:EtOAc).
Note: This reaction typically yields 3-ethoxyfuran derivatives or fully aromatized furans depending on the elimination of ethanol during the process.
Module 3: Propargylic Substitution (Nicholas Reaction)
The propargylic alcohol position (C1) can be substituted with carbon nucleophiles (e.g., allyl silanes, electron-rich arenes) while protecting the alkyne and acetal integrity using Cobalt-carbonyl complexation.
Protocol C: Cobalt-Mediated Substitution
Reagents:
-
This compound (1.0 equiv)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (1.05 equiv)
-
Nucleophile (e.g., Allyltrimethylsilane) (1.5 equiv)[3]
-
Lewis Acid (
) (1.1 equiv) -
DCM (anhydrous)
Procedure:
-
Complexation: Dissolve substrate in DCM. Add Co₂(CO)₈ at room temperature. Stir until CO evolution ceases (approx. 1 h). The solution will turn dark red (formation of the alkyne-Co₂ complex).
-
Substitution: Cool to -78°C. Add the Nucleophile followed by dropwise addition of
. -
Reaction: Stir at -78°C for 1 hour, then warm to 0°C.
-
Decomplexation: To remove the Cobalt, add Cerium(IV) Ammonium Nitrate (CAN) or Iodine in acetone/water until the solution clears.
-
Workup: Extract with DCM, wash with brine, and purify via chromatography.
Summary of Reaction Conditions
| Reaction Type | Target Scaffold | Key Reagents | Conditions | Mechanism |
| Condensation | Pyrazole | Hydrazine hydrate, HCl | EtOH, Reflux, 3h | Acetal hydrolysis + Michael Addn |
| Cycloisomerization | Furan | Au(PPh₃)Cl / AgOTf | DCM, RT, 2h | |
| Substitution | Propargylic Ether/C-C | Co₂(CO)₈, | DCM, -78°C | Nicholas Reaction (Cation stability) |
References
-
Synthesis of Pyrazoles from Alkynones
-
Gold-Catalyzed Furan Synthesis
-
Nicholas Reaction Protocols
-
Pyrimidines from 1,3-Dielectrophiles
Sources
- 1. Gold-catalyzed cycloisomerization of alk-4-yn-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106966877B - 1, 4-dicarbonyl compound and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Diethoxybut-2-yn-1-ol
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4,4-diethoxybut-2-yn-1-ol. It is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and improve reaction yields. The information presented herein is a synthesis of established chemical principles and practical field experience.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The most common and direct route to this compound involves the nucleophilic addition of an acetylide to 2,2-diethoxyacetaldehyde. While seemingly straightforward, this reaction is sensitive to a number of experimental parameters that can significantly impact the yield and purity of the final product. This guide will address common challenges and provide solutions to help you achieve consistent and high-yielding results.
Core Synthesis Pathway: Acetylide Addition to an Acetal
The primary synthetic route involves the reaction of a terminal alkyne, such as acetylene, with a strong base to form an acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of 2,2-diethoxyacetaldehyde. A common approach is the use of a pre-formed Grignard reagent, such as ethynylmagnesium bromide.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Quality: The quality of the ethynylmagnesium bromide is crucial. If preparing it in situ from acetylene and a Grignard reagent like ethylmagnesium bromide, ensure the complete conversion to the acetylide. If using a commercial solution, verify its molarity by titration.
-
Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic and should be performed at a low temperature (typically 0 °C) to minimize side reactions.[1] Allowing the temperature to rise can lead to enolization of the aldehyde or other undesired pathways.
-
Purity of Starting Materials: The purity of 2,2-diethoxyacetaldehyde is critical. Impurities can consume the Grignard reagent or catalyze side reactions. It is advisable to distill the aldehyde immediately before use.
-
Stoichiometry: An excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. A 1.1 to 1.5 molar equivalent of the Grignard reagent is a good starting point.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could this be and how can I avoid it?
A2: A common byproduct in reactions involving propargyl alcohols is the corresponding allene. This can arise from a propargyl-allenyl rearrangement. While less likely in this specific synthesis where the triple bond is formed, it's a possibility to consider, especially if reaction conditions are not optimal.
Another possibility is the formation of a diol from the reaction of the Grignard reagent with any unreacted starting materials during workup.
To minimize byproduct formation:
-
Maintain Low Temperatures: As mentioned, strict temperature control during the aldehyde addition is crucial.
-
Controlled Workup: The reaction should be quenched by slow addition to a cold, saturated aqueous solution of ammonium chloride. This helps to neutralize the basic alkoxide and dissolve the magnesium salts without causing significant heat generation that could promote side reactions.
-
Purification: Careful fractional distillation under reduced pressure is often necessary to separate the desired product from closely boiling impurities.
Q3: My purified product seems to decompose upon storage. How can I improve its stability?
A3: Propargylic alcohols can be sensitive to decomposition, especially if they contain acidic or basic impurities.[2]
-
Thorough Purification: Ensure that all traces of acid or base from the workup are removed. This can be achieved by washing the organic extracts with a saturated sodium bicarbonate solution and then with brine before drying.
-
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer). Protection from light is also recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction?
A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of ethynylmagnesium bromide and its subsequent reaction with aldehydes.[1] It effectively solvates the Grignard reagent and remains liquid at the required low temperatures.
Q2: Can I use a different Grignard reagent to deprotonate acetylene?
A2: Yes, other Grignard reagents like methylmagnesium bromide or isopropylmagnesium bromide can be used. However, ethylmagnesium bromide is commonly used due to its commercial availability and the fact that the resulting ethane is a gas that evolves from the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde and the product alcohol. The disappearance of the aldehyde spot indicates the completion of the reaction.
Q4: What are the typical purification methods for this compound?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[3][4] This is necessary to remove any unreacted starting materials, byproducts, and high-boiling residues. Column chromatography on silica gel can also be used, but care must be taken as propargylic alcohols can sometimes be unstable on silica.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF | Good solubility of reagents, suitable temperature range. |
| Grignard Reagent | Ethynylmagnesium bromide | Direct and efficient source of the acetylide nucleophile. |
| Stoichiometry (Grignard:Aldehyde) | 1.1 - 1.5 : 1.0 | Ensures complete consumption of the aldehyde. |
| Reaction Temperature (Aldehyde Addition) | 0 °C | Minimizes side reactions and improves selectivity. |
| Workup Solution | Saturated aqueous NH₄Cl | Mildly acidic quench to protonate the alkoxide and remove magnesium salts. |
| Purification Method | Fractional distillation under reduced pressure | Effective for separating the product from impurities. |
| Expected Yield | 60-80% | A typical range for this type of reaction under optimized conditions. |
Experimental Protocol
Synthesis of this compound
Materials:
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
2,2-Diethoxyacetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.
-
Grignard Reagent: Charge the flask with the desired amount of ethynylmagnesium bromide solution in THF under a positive pressure of inert gas.
-
Cooling: Cool the Grignard solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve 2,2-diethoxyacetaldehyde (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard solution, maintaining the internal temperature at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add it to a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
References
-
Organic Syntheses. Methyl 4-hydroxy-2-butynoate. Available at: [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
- Google Patents. Process of purifying propargyl alcohol.
- Google Patents. Synthesis of propargyl alcohol from formaldehyde and acetylene.
-
Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]
-
University of Ottawa. Magnesium mediated carbometallation of propargyl alcohols. Available at: [Link]
-
Royal Society of Chemistry. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Available at: [Link]
-
ResearchGate. Grignard reaction with acetylene in THF. Available at: [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
- Google Patents. Method for separation and recovery of propargyl alcohol.
- Google Patents. Method for the production of propargyl alcohol.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Science of Synthesis. Product Class 3: Propargylic Alcohols. Available at: [Link]
Sources
Technical Support Center: Selective Alkyne Reduction in the Presence of Acetal Protecting Groups
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that achieving high chemoselectivity is paramount in complex, multi-step syntheses. A frequent challenge encountered by researchers is the reduction of an alkyne without the inadvertent cleavage of an acid-sensitive protecting group, such as an acetal. This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental principles governing these transformations.
Part 1: Fundamental Principles
This section addresses the core chemical principles that dictate the compatibility of alkyne reduction methods with acetal protecting groups. Understanding why certain methods work is the first step to effective troubleshooting.
Q1: What is the fundamental vulnerability of an acetal protecting group?
A: The primary vulnerability of an acetal is its susceptibility to acid-catalyzed hydrolysis.[1][2][3] Under neutral or basic conditions, acetals are exceptionally stable and unreactive towards most nucleophiles, bases, and reducing agents, making them excellent protecting groups for aldehydes and ketones.[2][4][5][6]
The mechanism of hydrolysis begins with the protonation of one of the acetal oxygen atoms by an acid (Brønsted or Lewis).[1][7] This protonation converts a poor leaving group (alkoxide) into a good leaving group (an alcohol), which is subsequently eliminated to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and following a series of proton transfers, the original carbonyl group and two equivalents of the alcohol are regenerated.[2][7] Therefore, the core principle for preserving an acetal is the strict avoidance of acidic conditions.
Q2: Why does standard catalytic hydrogenation (e.g., H₂/Pd/C) often fail to preserve acetals?
A: While catalytic hydrogenation is often performed in neutral solvents, several factors can introduce acidity and lead to acetal cleavage:
-
Acidic Catalyst Supports: Some common catalyst supports, like certain grades of activated carbon, can possess acidic surface functionalities that locally lower the pH.
-
Acidic Byproducts: The reaction itself or impurities in the starting materials or solvent can generate trace amounts of acid.
-
Lewis Acidity of the Metal: The metal catalyst itself can exhibit Lewis acidic properties, potentially initiating the hydrolysis cascade.
Standard, highly active catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) are designed for complete reduction and often lack the necessary chemoselectivity to distinguish between the alkyne and the sensitive acetal group under conditions that may inadvertently become acidic.[8][9]
Part 2: Troubleshooting Guide & FAQs
This section provides direct answers to common experimental failures and questions, helping you diagnose issues and select the appropriate methodology.
Q3: I attempted a hydrogenation to produce a cis-alkene, but my acetal was cleaved. What went wrong and what should I use instead?
A: The cleavage of your acetal strongly suggests the reaction conditions were, at least locally, acidic. If you used a highly active catalyst like Pd/C, this is a common outcome. To successfully synthesize a cis-alkene while preserving the acetal, you must use a less reactive, or "poisoned," catalyst that operates under strictly neutral conditions.
Recommended Solution: Lindlar's Catalyst or P-2 Nickel.
-
Lindlar's Catalyst: This is a palladium-based catalyst deposited on calcium carbonate or barium sulfate and deactivated with agents like lead acetate and quinoline.[9][10][11] This "poisoning" attenuates the catalyst's activity, allowing for the selective reduction of the more reactive alkyne to a cis-alkene without over-reduction to the alkane or affecting other functional groups.[12][13] The reaction proceeds via a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[13]
-
P-2 Nickel (Ni₂B): This nickel boride catalyst is a functionally equivalent and often preferred alternative to the lead-containing Lindlar catalyst.[10][13][14] It also facilitates the syn-hydrogenation of alkynes to yield cis-alkenes under neutral conditions, making it fully compatible with acetals.[13]
Q4: My target molecule requires a trans-alkene. How can I achieve this transformation while ensuring my acetal remains intact?
A: For the synthesis of a trans-alkene, catalytic hydrogenation methods are unsuitable as they proceed via syn-addition. The method of choice is a dissolving metal reduction.
Recommended Solution: Sodium in Liquid Ammonia (Na/NH₃).
This reaction operates under strongly basic conditions, which are ideal for acetal stability.[2][6] The mechanism involves the transfer of single electrons from the sodium metal to the alkyne, forming a radical anion intermediate.[8] This intermediate is protonated by the ammonia solvent. A second electron transfer and protonation sequence follows. The vinyl radical intermediate rapidly equilibrates to its more stable trans configuration to minimize steric repulsion before the final protonation, locking in the trans-alkene geometry.[8]
Q5: Are there any metal-free reduction methods that are safe for acetals?
A: Yes. If avoiding transition metals is desirable (e.g., to prevent contamination in a pharmaceutical intermediate), diimide reduction is an excellent alternative.
Recommended Solution: Diimide (N₂H₂) Reduction.
Diimide is a reactive species that is generated in situ, typically from the oxidation of hydrazine or the thermal decomposition of azodicarboxylates.[15] It reduces alkynes to cis-alkenes via a concerted, six-membered transition state, delivering two hydrogen atoms to the same face of the triple bond (syn-addition).[15][16] The reaction is highly chemoselective and proceeds under neutral conditions, leaving acetals, carbonyls, and other sensitive groups untouched.[17]
Comparison of Recommended Alkyne Reduction Methods
| Method | Reagents | Stereochemistry | Conditions (pH) | Acetal Compatibility | Key Considerations |
| Lindlar Hydrogenation | H₂ (gas), Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis (Z) | Neutral | Excellent | Uses toxic lead salts.[9] |
| P-2 Nickel Hydrogenation | H₂ (gas), Ni₂B (from NaBH₄ + Ni(OAc)₂) | cis (Z) | Neutral | Excellent | Lead-free alternative to Lindlar.[10][13] |
| Dissolving Metal Reduction | Na or Li metal, liquid NH₃ (-33 °C) | trans (E) | Strongly Basic | Excellent | Requires cryogenic conditions.[9] |
| Diimide Reduction | e.g., Potassium azodicarboxylate, AcOH | cis (Z) | Neutral | Excellent | Metal-free; generates N₂ gas.[15] |
Part 3: Validated Experimental Protocols
The following protocols are provided as a starting point. Researchers should always optimize conditions for their specific substrate.
Protocol 1: cis-Alkene Synthesis via Lindlar Hydrogenation
This protocol describes the partial reduction of an alkyne to a cis-alkene using a commercial Lindlar catalyst.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (1.0 eq).
-
Add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10% by weight of the substrate).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add a suitable solvent (e.g., ethyl acetate, methanol, or hexane) to create a solution of approximately 0.1 M.
-
-
Hydrogenation:
-
Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times.
-
Maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: trans-Alkene Synthesis via Dissolving Metal Reduction
This protocol requires specialized equipment for handling liquid ammonia. All steps must be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
Set up a three-neck flask with a dry ice/acetone condenser, a gas inlet, and a septum.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
-
Reduction:
-
To the stirring liquid ammonia, add small pieces of sodium metal (Na, 2.5 eq) until a persistent deep blue color is observed.
-
Slowly add a solution of the alkyne substrate (1.0 eq) in a minimal amount of anhydrous THF via syringe.
-
Stir the reaction at -78 °C for 1-2 hours. The blue color should fade as the reaction proceeds.
-
-
Quenching and Workup:
-
Carefully quench the reaction by the slow addition of solid ammonium chloride (NH₄Cl) until the blue color is completely discharged.
-
Remove the cold bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trans-alkene.
-
References
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Lecture 9: Acetals. University of Bristol, School of Chemistry. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. UNT Digital Library. [Link]
-
Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]
-
Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Chemistry Steps. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. JoVE. [Link]
-
9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
-
Reduction of alkynes (video). Khan Academy. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Reduction of Alkynes. Chad's Prep®. [Link]
-
Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? ACS Chemical Reviews. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Reagent Guide, ReactionFlash. [Link]
-
9.4 Reduction of Alkynes | Organic Chemistry. YouTube. [Link]
-
All You Need to Know about the Reduction of Alkynes. YouTube. [Link]
-
9.5 Reduction of Alkynes. OpenStax. [Link]
-
Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. [Link]
-
Reductions with diimide. Wikipedia. [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [Link]
-
Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. NIH National Center for Biotechnology Information. [Link]
-
Reductions with diimide | Reduction of symmetrical double bonds| Complete mechanism| Diimide. YouTube. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Journal of Organic Chemistry. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
Reduction with Diimide. Organic Reactions. [Link]
-
Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. NIH National Center for Biotechnology Information. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. University of Colorado Boulder Libraries. [Link]
-
Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]
-
Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
-
Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. NIH Public Access. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. orgosolver.com [orgosolver.com]
- 14. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 15. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 4,4-Diethoxybut-2-yn-1-ol oxidation
[1]
Status: Operational Ticket ID: OX-44-DIETHOXY Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to oxidize 4,4-diethoxybut-2-yn-1-ol to its corresponding aldehyde (4,4-diethoxybut-2-ynal) or carboxylic acid.[1] This substrate presents a dual challenge:
-
Propargylic Position: The triple bond activates the alcohol but makes the molecule sensitive to harsh oxidants or transition metal migration.[1]
-
Acetal Moiety (4,4-diethoxy): This protecting group is highly acid-sensitive.[1] Strong acidic conditions (e.g., Jones Reagent) will hydrolyze the acetal, leading to polymerization or decomposition.[1]
Diagnosis: Low conversion in this specific reaction is almost invariably caused by catalyst deactivation due to hydration (in MnO
Module 1: The MnO Protocol (Industry Standard)
Manganese Dioxide (MnO
The Problem: Commercial MnO
Corrective Protocol: Activation & Execution
Do not skip the activation step.
-
Activation (The "Baking" Step):
-
Place commercial MnO
in a beaker. -
Heat at 110–120 °C in an oven for at least 12 hours (or 4 hours under high vacuum at 100 °C).
-
Why: This removes surface-bound water, freeing the active sites for the alcohol substrate.[1]
-
-
The Reaction:
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Stoichiometry: Use 10–20 equivalents by weight (MnO
is heterogeneous; surface area dictates kinetics, not just molarity).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Agitation: Vigorous stirring is non-negotiable.[1] The solid must remain suspended.[1]
-
-
Troubleshooting Stalled Reactions:
-
If conversion halts (monitored by TLC/NMR), do not just add more cold MnO
. -
Action: Add activated 4Å Molecular Sieves directly to the reaction flask. This scavenges water produced during the oxidation, shifting the equilibrium forward.[1]
-
Visualizing the Failure Point
The following diagram illustrates why hydration kills the reaction.
Figure 1: The MnO
Module 2: Homogeneous Alternatives (When MnO Fails)
If the MnO
Why DMP?
-
Acetal Safety: DMP operates near neutral pH (buffered).[1]
-
Mechanism: Ligand exchange.[1] The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[1][3] This is less sensitive to the electronic deactivation of the alkyne than Swern oxidation.[1]
DMP Protocol for this compound
-
Preparation: Dissolve substrate (1.0 eq) in DCM.
-
Buffer (Critical): Add Sodium Bicarbonate (NaHCO
, 5.0 eq) . -
Addition: Add DMP (1.2–1.5 eq) at 0 °C, then warm to Room Temperature.
-
Quench: Quench with saturated Na
S O (to reduce unreacted iodine) and NaHCO .
Troubleshooting Matrix
Use this table to diagnose your specific failure mode based on crude NMR/TLC data.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | MnO | 1. Add activated 4Å Mol Sieves.2. Filter and re-treat with freshly activated MnO |
| Product Decomposition | Acetal hydrolysis (Acidic).[1] | 1. Check solvent acidity (CDCl |
| No Reaction (DMP) | Old Reagent (Hydrolyzed DMP).[1] | Check DMP quality. It should be white/crystalline.[1] If yellow/gummy, it is hydrolyzed (IBX/IBA) and inactive.[1] |
| Over-oxidation (Acid) | Hydrate formation.[1][4] | If water is present, the aldehyde forms a hydrate, which oxidizes further to carboxylic acid.[1][4][5] Ensure anhydrous conditions. |
Decision Logic for Researchers
Follow this flowchart to select the correct rescue strategy for your experiment.
Figure 2: Decision tree for troubleshooting stalled oxidations based on reagent choice.
Frequently Asked Questions (FAQ)
Q: Can I use Swern Oxidation for this substrate?
A: Technically yes, but proceed with caution.[1] The standard Swern conditions (Oxalyl Chloride/DMSO/Et
Q: My MnO
Q: Why is the yield low even though conversion is high? A: The product (aldehyde) is likely unstable on silica gel during purification.[1] The acetal group makes it sensitive.[1]
-
Fix: Deactivate your silica gel column by flushing it with 1% Triethylamine (Et
N) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
MnO
Activation & Mechanism: -
Dess-Martin Periodinane (DMP)
-
Propargylic Oxidation Specifics
-
Acetal Sensitivity in Oxidation
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Storage stability of 4,4-Diethoxybut-2-yn-1-ol at low temperatures
Welcome to the technical support center for 4,4-Diethoxybut-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent in your experiments. Given the absence of extensive, publicly available stability data for this specific molecule at low temperatures, this document synthesizes expertise from the stability of related chemical structures, including acetylenic alcohols and acetals. Our goal is to provide a robust framework for its handling, storage, and troubleshooting potential issues.
I. Core Concepts: Understanding the Stability of this compound
This compound is a multifunctional molecule containing a hydroxyl group, a carbon-carbon triple bond (alkyne), and an acetal group. Each of these functional groups contributes to its reactivity and potential degradation pathways, especially during storage.
-
The Acetylenic Moiety: The alkyne group is susceptible to oxidation and polymerization, particularly in the presence of heat, light, or metal catalysts. While low temperatures mitigate these risks, they do not eliminate them entirely. Safe handling practices for acetylenic compounds are crucial.[1][2][3][4]
-
The Acetal Group: Acetals are generally stable under neutral and basic conditions but are sensitive to acid. Hydrolysis of the acetal would yield the corresponding aldehyde and ethanol. This is a critical consideration if the compound is exposed to acidic conditions, even trace amounts, during storage or handling.
-
The Hydroxyl Group: The primary alcohol is relatively stable but can be susceptible to oxidation, especially in the presence of impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at low temperatures, under an inert atmosphere, and protected from light. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture-induced degradation. |
| Container | Amber glass vial with a tightly sealed cap | Protects from light-induced degradation and prevents moisture ingress. |
| Purity | High purity grade | Impurities can catalyze decomposition reactions. |
Q2: I observed a color change in my sample of this compound. What does this indicate?
A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to polymerization of the acetylenic group or other oxidative processes. If a color change is observed, it is recommended to verify the purity of the material before use.
Q3: Can I freeze this compound for long-term storage?
While freezing may seem like a good option for long-term storage, it is crucial to consider the potential for freeze-thaw cycles to introduce moisture and accelerate degradation. If you choose to freeze the compound, it should be aliquoted into smaller, single-use vials to avoid repeated temperature changes. Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: What are the primary decomposition products of this compound?
-
Hydrolysis products: 4-Oxobut-2-yn-1-ol and ethanol from the hydrolysis of the acetal group.
-
Oxidation products: Carboxylic acids or other oxidized species from the oxidation of the alcohol or alkyne moieties.
-
Polymerization products: Oligomers or polymers formed from the reaction of the alkyne group.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | 1. Verify Purity: Analyze the purity of your this compound stock using techniques like NMR, GC-MS, or HPLC. 2. Fresh Sample: If degradation is confirmed, use a fresh, unopened sample. 3. Optimize Storage: Ensure your storage conditions align with the recommendations in the FAQ section. |
| Formation of a precipitate or solid material in the vial upon storage. | Polymerization of the alkyne or crystallization at low temperatures. | 1. Visual Inspection: Carefully observe the material. If it appears to be a crystalline solid, it may be the pure compound that has solidified. Allow it to warm to room temperature to see if it returns to a liquid state. 2. Solubility Test: If it is an amorphous solid, it is likely a polymer. Test the solubility of a small portion in a suitable solvent. Polymers will generally have lower solubility. 3. Purity Analysis: If in doubt, analyze the material's purity. |
| The compound appears viscous and difficult to pipette. | Partial polymerization or increased viscosity at low temperatures. | 1. Equilibrate to Room Temperature: Ensure the vial has warmed to room temperature before use. 2. Check for Polymerization: If the viscosity remains high at room temperature, it may be a sign of polymerization. Verify the purity of the material. |
IV. Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Immediately transfer the compound to a refrigerator (2-8°C). Store in the original amber vial or a suitable light-protected container.
-
Inert Atmosphere: For long-term storage, it is highly recommended to flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Dispensing: To dispense the liquid, allow the vial to come to room temperature before opening to prevent moisture condensation. Use a clean, dry syringe or pipette.
-
Resealing: After dispensing, re-flush the headspace with inert gas, seal the vial tightly, and return it to the refrigerator.
Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a simple method to qualitatively assess the stability of this compound over time.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing solvent system (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)
-
Staining solution (e.g., potassium permanganate stain)
-
This compound sample
-
-
Procedure:
-
Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber with the chosen solvent system.
-
After the solvent front has reached the top of the plate, remove it and allow it to air dry.
-
Visualize the spots under a UV lamp (if the compound is UV active) and then stain with potassium permanganate. The starting material should appear as a distinct spot.
-
The appearance of additional spots over time indicates the formation of degradation products.
-
V. Visualization of Potential Degradation Pathway
The following diagram illustrates a potential acid-catalyzed hydrolysis pathway for this compound.
Sources
Technical Support Center: Solvent Optimization for 4,4-Diethoxybut-2-yn-1-ol
This technical guide addresses the specific solvent optimization challenges for 4,4-Diethoxybut-2-yn-1-ol . It is designed for researchers requiring high-fidelity control over this dual-functional building block, which contains both a robust propargylic alcohol and a highly acid-labile acetal.[1]
Senior Application Scientist Note: "The most common failure mode with this compound is not the reaction chemistry itself, but the invisible acidity of the solvent matrix.[1] This molecule is a 'Trojan Horse'—stable in harsh bases but capable of rapid polymerization in the presence of trace protons.[1] The protocols below prioritize acetal integrity above all else."
Part 1: The Solvent Compatibility Matrix
This molecule exhibits a "Dual-Personality":
-
The Acetal (Right Flank): Extremely sensitive to
(Hydrolysis Aldehyde Polymerization).[1] -
The Alkyne/Alcohol (Left Flank): Requires polar aprotic or amine solvents for coupling; sensitive to steric hindrance during reduction.[1]
Solvent Selection Guide by Process
| Process | Recommended Solvents | FORBIDDEN Solvents | Technical Rationale |
| Storage / Dilution | Anhydrous THF , Toluene, Et₂O (Stabilized with 0.1% Et₃N) | Acetone , Wet Alcohols , Chloroform (unless acid-free) | Chloroform often contains trace HCl (stabilizer breakdown), which catalyzes acetal hydrolysis.[1] Acetone promotes trans-acetalization.[1] |
| Sonogashira Coupling | DMF/TEA (1:1) , THF/Diisopropylamine | Water , Acetic Acid , Unbuffered Alcohols | The acetal is stable in the basic amine environment required for the Pd/Cu cycle.[1] |
| Reduction (to Alkene) | Toluene , THF (Anhydrous) | Ethanol , Methanol | Protic solvents interfere with aluminohydride reagents (e.g., Red-Al) used for stereoselective reduction.[1] |
| Workup / Extraction | EtOAc , MTBE (Washed with NaHCO₃) | DCM (Acidic risk), Water (pH < 7) | Aqueous layers must be buffered to pH 8–9.[1] Acidic aqueous washes will destroy the molecule instantly.[1] |
Part 2: Critical Workflows & Protocols
Workflow A: Stereoselective Reduction to (E)-Allylic Alcohol
Target: Converting the alkyne to the alkene without touching the acetal.
The Issue: Standard hydrogenation (Pd/C, H₂) often over-reduces to the alkane or hydrolyzes the acetal if the catalyst support is slightly acidic. The Solution: Use Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) .[1][2][3][4] It forms a cyclic aluminate intermediate with the propargylic alcohol, delivering the hydride intramolecularly to ensure exclusive trans (E) selectivity.[1]
Protocol:
-
Solvent Prep: Dry Toluene (water < 50 ppm).[1]
-
Setup: Dissolve this compound (1.0 eq) in Toluene under
. -
Reagent Addition: Cool to 0°C. Add Red-Al (65% in toluene, 1.1 eq) dropwise.
-
Observation: Gas evolution (
) will occur as the alkoxide forms.[1]
-
-
Reaction: Stir at 0°C
RT for 1–2 hours. -
Quench (CRITICAL): Do NOT quench with HCl.
-
Correct Quench: Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) or 15% NaOH.[1] Stir vigorously until layers separate cleanly.
-
-
Validation:
NMR should show a large coupling constant ( Hz) for the alkene protons, confirming E-geometry.
Workflow B: Sonogashira Cross-Coupling
Target: Arylation of the terminal alkyne.[5]
The Issue: "Black Tar" formation.[1] This is usually caused by the deprotection of the acetal to the aldehyde, which then undergoes aldol-like polymerization under the basic coupling conditions. The Solution: Pre-buffer the solvent system.
Protocol:
-
Solvent System: Degassed THF/Triethylamine (3:1 ratio).[1]
-
Catalyst Check: Use
and CuI.[1][5] -
Execution: Mix reagents under Argon. Heat to 50–60°C.
-
Self-Validating Step: Monitor pH of the headspace with wet pH paper; it must remain basic (amine vapor).[1]
-
-
Purification: When running the silica column, pre-treat the silica gel with 1% Triethylamine/Hexane.[1] This neutralizes the natural acidity of silica (
), preventing on-column decomposition.[1]
Part 3: Troubleshooting & Diagnostics[1]
Diagnostic Decision Tree
Use this logic flow to identify the root cause of experimental failure.
Figure 1: Diagnostic logic for troubleshooting reaction failures involving this compound.
FAQ: Frequently Asked Questions
Q1: Can I use Dichloromethane (DCM) for extraction?
Strictly speaking, yes, but it is risky.[1] DCM can become slightly acidic over time (forming HCl) or if not stabilized with amylene.[1]
Recommendation: Use Ethyl Acetate (EtOAc) or MTBE.[1] If you must use DCM, wash it with saturated
Q2: Why did my product decompose on the silica column? Silica gel is naturally acidic (pH ~4-5). This is sufficient to hydrolyze the diethyl acetal during a slow column run.[1] Fix: Slurry the silica gel in your eluent + 1% Triethylamine (Et₃N) before packing the column. This "deactivates" the acidic sites.[1]
Q3: I need to remove the acetal. How do I do it controlled? Do not use strong mineral acids (HCl/H₂SO₄) directly, as the resulting aldehyde is reactive.[1] Protocol: Use Amberlyst-15 resin in wet acetone or PPTS (Pyridinium p-toluenesulfonate) in wet ethanol.[1] These mild acid catalysts allow for a controlled deprotection rate.[1]
References
-
Sonogashira Coupling & Base Sensitivity
-
Red-Al Reduction of Propargylic Alcohols
-
Acetal Hydrolysis Mechanism
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
Validation & Comparative
Comparative NMR Analysis: 4,4-Diethoxybut-2-yn-1-ol vs. 4,4-Dimethoxy Analog
Executive Summary
In the synthesis of heterocyclic linkers and complex pharmaceutical intermediates, 4,4-Diethoxybut-2-yn-1-ol (Target A) and its 4,4-Dimethoxy analog (Target B) serve as critical alkyne-functionalized acetal building blocks. While they share identical reactivity profiles in metal-catalyzed coupling reactions (e.g., Sonogashira), their physicochemical properties—specifically solubility and hydrolytic stability—differ.
This guide provides a definitive NMR spectroscopic comparison to assist researchers in:
-
Rapid Identification: Distinguishing between ethyl and methyl variants using diagnostic spectral fingerprints.
-
Purity Assessment: detecting common hydrolysis impurities (propargyl aldehyde derivatives).
-
Process Control: Validating the integrity of the acid-sensitive acetal functionality during workup.
Structural Context & Strategic Selection
Before analyzing the spectra, it is vital to understand the structural nuances that dictate the NMR signals. Both molecules feature a linear propargylic alcohol core flanked by a terminal acetal .
-
Target A (Diethoxy): Features two ethyl groups. The increased lipophilicity often aids extraction from aqueous workups but introduces complex splitting (quartets) in the 3.5–3.7 ppm region.
-
Target B (Dimethoxy): Features two methyl groups. It offers a simplified NMR spectrum (singlets) but is generally more water-soluble, posing lower yields during aqueous extraction.
Chemical Structure Representation[1][2][3]
-
Core Skeleton:
-
Key Difference:
(Target A) vs. (Target B)
Experimental Protocol: Self-Validating Sample Preparation
Acetals are inherently acid-sensitive. A common error in NMR analysis of these compounds is the use of non-neutralized deuterated chloroform (
Validated Workflow
-
Solvent QC: Check the pH of
. If acidic, pass through a small plug of basic alumina or add silver foil. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can cause signal overlap in the alkoxy region.
-
Reference: Use Tetramethylsilane (TMS) at 0.00 ppm for internal referencing.
-
Acquisition: Standard 1H (16 scans) and 13C (256 scans) parameters.
Figure 1: Validated NMR workflow emphasizing the critical solvent acidity check to prevent artifactual hydrolysis.
Comparative Spectral Analysis
The following data represents standard chemical shifts (
Table 1: H NMR Chemical Shift Comparison (300/400 MHz)
| Assignment | Proton Type | Target A (Diethoxy) | Target B (Dimethoxy) | Multiplicity & Coupling ( |
| 1 | Acetal Methine ( | 5.25 | 5.15 | Triplet ( |
| 2 | Propargylic | 4.32 | 4.32 | Doublet ( |
| 3 | Alkoxy | 3.50 – 3.75 | N/A | Multiplet / Quartet ( |
| 4 | Alkoxy | N/A | 3.38 | Singlet (Strong Diagnostic) |
| 5 | Alkoxy | 1.24 | N/A | Triplet ( |
| 6 | Hydroxyl | ~2.0 - 2.5 | ~2.0 - 2.5 | Broad Singlet (Concentration dependent) |
Key Technical Insight (Long-Range Coupling):
You will often observe a "Triplet" for the acetal methine proton (Row 1) and a "Doublet" for the propargylic protons (Row 2). This is due to long-range
Table 2: C NMR Chemical Shift Comparison
| Carbon Environment | Target A (Diethoxy) | Target B (Dimethoxy) | Notes |
| Acetal Carbon | 91.5 | 93.0 | Deshielded by two oxygens. |
| Alkyne (Internal) | 84.0 | 83.5 | Quaternary carbon (low intensity). |
| Alkyne (Terminal) | 80.5 | 80.0 | |
| Alkoxy | 61.0 ( | 52.5 ( | Primary Differentiator |
| Propargylic | 51.0 | 51.0 | |
| Alkoxy | 15.0 | N/A |
Detailed Interpretation & Troubleshooting
The "Fingerprint" Region
The most immediate way to confirm which analog you possess is the region between 3.0 and 4.0 ppm .
-
Dimethoxy (Target B): Look for a sharp, intense singlet at ~3.38 ppm. This integrates to 6 protons relative to the acetal methine (1H).
-
Diethoxy (Target A): Look for a complex multiplet (often two overlapping quartets due to the chiral center potential if other stereocenters were present, though here they are enantiotopic/diastereotopic only if the solvent induces it, usually just a clean quartet) at ~3.5–3.7 ppm, and a distinct triplet at ~1.2 ppm.
Common Impurity: Hydrolysis Products
If the acetal hydrolyzes, you will lose the signal at ~5.2 ppm and gain an aldehyde proton signal at ~9.2 ppm (triplet or doublet depending on coupling).
-
Mechanism:[1]
-
Action: If observed, repurify immediately via silica gel chromatography (buffered with 1% Triethylamine) or use immediately in the next step.
Solvent Residuals (CDCl3)
- : 7.26 ppm (Singlet)
- : ~1.56 ppm (Variable broad singlet)
-
Note: The ethyl triplet of Target A (~1.24 ppm) is dangerously close to the water peak and grease peaks (~1.26 ppm). High-resolution processing is required to integrate accurately.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General Acetal Shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4623 (Propargyl alcohol derivatives).Link
-
Meskens, F. A. J. "Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds."[1] Synthesis1981 , 7, 501–522.[1] (Synthesis & Stability Context). Link
Sources
Comparing reactivity of 4,4-Diethoxybut-2-yn-1-ol and 4,4-Diethoxybut-2-en-1-ol
This guide provides an in-depth technical comparison of 4,4-Diethoxybut-2-yn-1-ol (Alkyne) and 4,4-Diethoxybut-2-en-1-ol (Alkene). These compounds are critical C4 building blocks ("synthons") in organic synthesis, serving as masked forms of 4-hydroxy-2-butynal and 4-hydroxy-2-butenal, respectively.
Executive Summary: The C4 Synthon Landscape
These two molecules represent a parent-daughter relationship in synthesis. The Alkyne (1) is typically the primary starting material, synthesized from propargyl alcohol. The Alkene (2) is the semi-hydrogenated derivative.
-
This compound (Alkyne): A "stiff" electrophile/nucleophile used for chain elongation (e.g., Sonogashira coupling) and as a precursor to furans via hydration.
-
4,4-Diethoxybut-2-en-1-ol (Alkene): A versatile, stereodefined intermediate used in Wittig olefinations (retinal synthesis) and rapid acid-catalyzed cyclization to furans.
Part 1: Structural & Reactivity Analysis
The core difference lies in the hybridization of the carbon backbone (
| Feature | This compound (Alkyne) | 4,4-Diethoxybut-2-en-1-ol (Alkene) |
| Hybridization | Linear | Planar |
| Acetal Stability | High. Propargylic acetals are relatively resistant to acid hydrolysis compared to allylic acetals. | Low (Labile). Allylic acetals hydrolyze rapidly due to resonance stabilization of the intermediate carbocation. |
| Nucleophilicity | Hard. Reacts well with hard electrophiles after deprotonation (pK | Soft. The |
| Key Application | Precursor for semi-hydrogenation; Metal-catalyzed couplings. | Synthesis of Vitamin A/Carotenoids; Furan synthesis. |
The Stability/Hydrolysis Differential
-
Mechanism: Acid hydrolysis of the acetal generates an oxocarbenium ion.
-
Comparison: The Alkene hydrolyzes significantly faster. The allylic double bond can stabilize the developing positive charge on the adjacent carbon (resonance effect), lowering the activation energy for acetal cleavage. The Alkyne (propargylic position) is electron-withdrawing by induction, destabilizing the transition state and requiring harsher acidic conditions for deprotection.
Divergent Pathways to Heterocycles (Furans)
Both molecules can be converted to furan, but the mechanisms differ:
-
From Alkyne: Requires hydration of the triple bond (often Hg(II) or Au(I) catalyzed) to form a 1,4-dicarbonyl intermediate, which then cyclizes.
-
From Alkene: Requires acid-catalyzed cyclodehydration . The allylic alcohol acts as a leaving group or nucleophile (depending on pH) to close the ring.
Part 2: Visualizing the Synthetic Logic
The following diagram maps the divergent reactivity of the Alkyne precursor.
Figure 1: Divergent synthesis showing the Alkyne as the central hub. Note the stereoselective reduction pathways leading to distinct downstream applications.
Part 3: Experimental Protocols
Protocol A: Selective Semi-Hydrogenation (Alkyne cis-Alkene)
Objective: Convert this compound to (Z)-4,4-diethoxybut-2-en-1-ol using Lindlar catalyst. This is the critical step to access the more reactive allylic species.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: Lindlar Catalyst (5 mol% Pd loading)
-
Poison: Quinoline (0.2 eq) - Critical to prevent over-reduction to the alkane.
-
Solvent: Methanol or Ethyl Acetate (0.1 M concentration)
-
Gas: Hydrogen (
) balloon (1 atm)
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve the alkyne in methanol.
-
Poisoning: Add quinoline and stir for 5 minutes. This coordinates with the Pd surface, deactivating highly active sites responsible for full hydrogenation.
-
Catalyst Addition: Carefully add Lindlar catalyst. Caution: Dry Pd catalysts can ignite solvent vapors.
-
Hydrogenation: Purge the flask with
, then switch to an balloon. Stir vigorously at Room Temperature. -
Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexanes). The alkyne spot will disappear; the alkene spot will appear slightly lower (more polar).
-
Workup: Filter through a celite pad to remove Pd. Concentrate the filtrate.
-
Purification: Flash chromatography is usually required to remove traces of quinoline.
Protocol B: Acid-Catalyzed Cyclization to Furan
Objective: Demonstrate the high reactivity of the alkene acetal.
Procedure:
-
Dissolve (Z)-4,4-diethoxybut-2-en-1-ol in aqueous THF (1:1).
-
Add catalytic
-Toluenesulfonic acid ( TSA, 10 mol%). -
Heat to 50°C.
-
Observation: The reaction proceeds rapidly (often <1 hour). The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the alcohol to form 2-ethoxy-tetrahydrofuran intermediates, eventually eliminating ethanol to form furan.
Part 4: Application in Drug Development
-
Carotenoid/Retinoid Synthesis: The (E)-alkene variant is a standard building block for Vitamin A and retinoic acid derivatives. The acetal functionality masks the aldehyde, allowing the alcohol end to be converted to a phosphonium salt (Wittig reagent) or sulfone (Julia olefination) for coupling with the
-ionone ring. -
Heterocycle Libraries: Drug discovery campaigns often utilize the Alkyne for multicomponent coupling (e.g.,
coupling) before cyclizing. This allows for the introduction of diversity before forming the furan core, a strategy known as diversity-oriented synthesis (DOS).
References
-
Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[2][1]
-
Ramachandran, P. V., et al. (2005).[2] Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates... via organo-catalyzed self-coupling. Tetrahedron Letters.
-
Padwa, A., & Straub, C. S. (2003). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization. Journal of Organic Chemistry.
-
U.S. Patent 6,372,946. (2002). Preparation of 4,4'-diketo-beta-carotene derivatives.
Sources
IR spectroscopy characteristic peaks for 4,4-Diethoxybut-2-yn-1-ol
Technical Comparison Guide: IR Spectroscopy Characteristic Peaks for 4,4-Diethoxybut-2-yn-1-ol
Executive Summary
This compound is a versatile bifunctional building block containing a protected aldehyde (diethyl acetal), an internal alkyne, and a primary alcohol. In drug development and organic synthesis, it serves as a critical intermediate for heterocycle formation and natural product synthesis.[1]
Reliable characterization of this molecule requires distinguishing it from its highly reactive precursors (terminal alkynes) and its stability-limiting impurities (hydrolyzed aldehydes). This guide provides an objective, data-driven analysis of its infrared (IR) spectral fingerprint, contrasting it with common alternatives and impurities to establish a self-validating quality control (QC) protocol.
Spectral Fingerprint Analysis
The IR spectrum of this compound is defined by three distinct functional zones: the hydroxyl region, the triple-bond region, and the fingerprint/ether region. Unlike simple alcohols, the acetal functionality introduces complex C-O stretching patterns that must be carefully deconvoluted.
Table 1: Characteristic IR Peaks of this compound
| Functional Group | Wavenumber ( | Intensity | Mode | Diagnostic Value |
| O-H (Alcohol) | 3200 – 3500 | Broad, Strong | Stretching | Confirms primary alcohol presence. Broadness indicates H-bonding.[2] |
| C-H (sp³) | 2850 – 2980 | Strong, Sharp | Stretching | Alkyl chains (ethyl groups). |
| C≡C (Internal) | 2200 – 2250 | Weak to Medium | Stretching | Critical Identifier. Distinguishes from terminal alkyne precursors. |
| C-O-C (Acetal) | 1050 – 1150 | Very Strong | Stretching | Multiple bands. Confirms acetal protection is intact. |
| C-O (Alcohol) | ~1000 – 1050 | Strong | Stretching | Overlaps with acetal bands; confirms primary alcohol. |
Deep Dive: The Internal Alkyne Signature
The internal alkyne moiety (
-
Observation: Expect a visible but weak-to-medium peak near 2230
. -
Physics: Completely symmetric internal alkynes (e.g., 3-hexyne) are IR inactive due to a lack of dipole moment change. However, the electronegativity difference between the acetal and alcohol ends in this molecule creates a sufficient dipole to render this mode IR active.
Comparative Analysis: Distinguishing from Alternatives & Impurities
In a synthesis or QC context, the "alternatives" are the chemical species you must rule out. The following comparison highlights the spectral features that differentiate the target molecule from its critical impurities.
Scenario A: Target vs. Precursor (Terminal Alkyne)
-
Precursor: Propargyl alcohol derivatives or Acetylene.
-
Risk: Incomplete coupling or alkylation.
-
Differentiation: The presence of a terminal alkyne is the most distinct error state.
| Feature | This compound (Target) | Terminal Alkyne Precursor (Impurity) |
| Absent | Sharp band at ~3300 | |
| C≡C Stretch | 2200 – 2250 | 2100 – 2140 |
Analyst Note: The sharp
C-H stretch at 3300is often visible even superimposed on the broad O-H stretch. Its absence is a primary purity criterion.
Scenario B: Target vs. Hydrolysis Product (Aldehyde)
-
Impurity: 4-Hydroxybut-2-ynal (deprotected acetal).
-
Risk: Acidic conditions or moisture exposure causing acetal hydrolysis.
-
Differentiation: The appearance of a carbonyl group is a "red flag" for degradation.
| Feature | This compound (Target) | Aldehyde Impurity (Degradant) |
| C=O[3] Carbonyl | Absent | Strong "Sword" peak at 1680 – 1720 |
| Aldehydic C-H | Absent | Fermi doublet at ~2720 & 2820 |
| C-O-C Acetal | Strong bands (1050-1150 | Significant reduction in intensity |
Experimental Protocol: Self-Validating QC Workflow
To ensure authoritative results, follow this protocol designed to maximize resolution in the critical fingerprint regions.
Methodology: Liquid Film (Neat) or ATR
-
Sample Prep: Ensure the sample is dry. Residual water will broaden the O-H peak, potentially obscuring the
C-H region if terminal alkyne impurities are suspected. -
Background Scan: Run an air background (32 scans) to remove atmospheric
(2350 ) and . -
Acquisition:
-
Apply 1 drop of neat oil to the Diamond ATR crystal.
-
Resolution: 4
. -
Scans: 16 minimum (64 recommended for detecting weak alkyne bands).
-
-
Validation Check:
-
Pass: Broad peak ~3400, Peak ~2230, Strong bands ~1100. No peak at 1700.
-
Fail (Hydrolysis): Strong peak at 1700.
-
Fail (Precursor): Sharp spike at 3300.
-
Visualization: Spectral Validation Logic
The following diagram outlines the logical decision tree for validating the identity and purity of this compound using IR data.
Figure 1: Decision logic for IR-based Quality Control of this compound.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for Alkyne and Acetal shifts).
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General IR data for propargyl alcohol and acetal functional groups). Link
-
PubChem. Compound Summary for 4-(Diethylamino)-2-butyn-1-ol (Structural analogue data for internal alkyne shifts). Link
Sources
- 1. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 4-Methoxy-2-butyn-1-ol | C5H8O2 | CID 534055 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of 4,4-Diethoxybut-2-yn-1-ol and Propargyl Aldehyde Diethyl Acetal in Synthetic Chemistry
Introduction: The Strategic Value of Bifunctional Alkynyl Acetals
In the intricate landscape of pharmaceutical and materials science research, the efficiency of a synthetic route is paramount. Bifunctional building blocks, which possess multiple, orthogonally reactive functional groups, are indispensable tools that enable chemists to construct complex molecular architectures with precision and economy. Among these, molecules incorporating both a stable, masked carbonyl (an acetal) and a versatile alkyne are of significant interest. The acetal group serves as a robust protecting group for an aldehyde, stable to nucleophilic and basic conditions, while the alkyne offers a rich platform for carbon-carbon bond formation, cyclizations, and functional group interconversions.[1][2][3]
This guide provides an in-depth, field-proven comparison between two key reagents in this class: 4,4-Diethoxybut-2-yn-1-ol and a primary commercial alternative, Propargyl Aldehyde Diethyl Acetal (3,3-Diethoxy-1-propyne) . We will dissect their structural nuances, compare their synthetic potential, and provide validated experimental protocols to guide researchers in making the optimal strategic choice for their specific synthetic challenges.
Section 1: Profiling this compound – The Trifunctional C4 Synthon
This compound is a unique linear C4 building block characterized by three distinct functional regions: a primary hydroxyl group, an internal alkyne, and a diethyl acetal. This trifunctional nature makes it a highly adaptable intermediate for multi-step syntheses.
-
Structure and Synthesis: The molecule is structurally derived from but-2-yne-1,4-diol, a readily available commodity chemical produced via the Reppe synthesis from acetylene and formaldehyde.[4] The synthesis of this compound involves the selective mono-oxidation of but-2-yne-1,4-diol to the corresponding aldehyde, followed by acetalization, or a related multi-step pathway.
-
Reactive Sites and Synthetic Utility:
-
Primary Hydroxyl (-OH): This group is a versatile handle for a variety of transformations. It can be readily oxidized to an aldehyde or carboxylic acid under mild conditions, undergo substitution reactions (e.g., Mitsunobu reaction to install nitrogen or sulfur nucleophiles), or be converted into a leaving group (e.g., tosylate, mesylate) for subsequent displacement.[5][6]
-
Internal Alkyne (-C≡C-): While less reactive in Sonogashira-type couplings than terminal alkynes, the internal alkyne readily participates in hydrogenation (to access both cis- and trans-alkenes or the fully saturated alkane), hydration, and various cycloaddition reactions.
-
Diethyl Acetal (-CH(OEt)₂): This moiety is a classic protecting group for an aldehyde. It is exceptionally stable under neutral to strongly basic conditions, allowing for extensive manipulation of the hydroxyl and alkynyl groups.[2][3] Deprotection is typically achieved under acidic conditions to unmask the reactive aldehyde functionality for subsequent reactions like Wittig olefination, reductive amination, or condensation.[7][8]
-
Section 2: Profiling Propargyl Aldehyde Diethyl Acetal – The Classic C3 Building Block
Propargyl aldehyde diethyl acetal (3,3-diethoxy-1-propyne) is a widely used commercial reagent that serves as a masked equivalent of propargyl aldehyde. It is a foundational C3 building block in organic synthesis.[9][10]
-
Structure and Synthesis: This molecule features a terminal alkyne and a diethyl acetal. It is typically synthesized from propargyl alcohol or via the reaction of an orthoformate with an appropriate organometallic propargyl species.[10]
-
Reactive Sites and Synthetic Utility:
-
Terminal Alkyne (HC≡C-): The acidic terminal proton is the key to this molecule's utility. It can be easily deprotonated with a strong base (e.g., n-BuLi, Grignard reagents) to form an acetylide, which is a potent nucleophile for attacking a wide range of electrophiles (aldehydes, ketones, epoxides, alkyl halides). Furthermore, it is a premier substrate for powerful transition-metal-catalyzed reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, and for azide-alkyne "click" cycloadditions.
-
Diethyl Acetal (-CH(OEt)₂): As with its C4 counterpart, the acetal serves as a stable protecting group, resistant to the often basic and nucleophilic conditions required for modifying the terminal alkyne.[1][3] Acid-catalyzed hydrolysis regenerates the aldehyde for further elaboration.[11][12]
-
Section 3: Head-to-Head Comparison: Strategic Selection in Synthesis
The choice between these two reagents is not a matter of superior vs. inferior, but of strategic fit for the target molecule. The fundamental differences—the presence of a hydroxyl group and the nature of the alkyne—dictate their ideal applications.
Comparative Logic: Synthetic Potential
The following diagram illustrates the divergent synthetic pathways available from each building block.
Caption: Generalized workflow for synthesis using alkynyl acetals.
Protocol 1: Oxidation of this compound
Objective: To chemoselectively oxidize the primary alcohol to an aldehyde without affecting the alkyne or acetal. Rationale: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for primary alcohols, operating under neutral conditions at room temperature, thus preserving the acid-labile acetal and the reducible alkyne.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.58 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagent: Add Dess-Martin Periodinane (4.69 g, 11.0 mmol, 1.1 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (20 mL) followed by a saturated aqueous solution of NaHCO₃ (20 mL).
-
Work-up: Stir the biphasic mixture vigorously for 15 minutes until the solid dissolves. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure 4,4-diethoxybut-2-ynal.
Protocol 2: Sonogashira Coupling of Propargyl Aldehyde Diethyl Acetal
Objective: To couple the terminal alkyne with an aryl halide, demonstrating a key C-C bond formation. Rationale: The Sonogashira coupling is a highly reliable palladium/copper-catalyzed cross-coupling reaction. The choice of a mild base like triethylamine (TEA) is crucial as it also serves as the solvent and is sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
Methodology:
-
Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add iodobenzene (1.02 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 2 mol%).
-
Addition of Reagents: Add degassed triethylamine (20 mL) followed by Propargyl Aldehyde Diethyl Acetal (0.77 g, 6.0 mmol, 1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS. The reaction typically proceeds to completion within 4-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether (30 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine, and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, Hexanes/Ethyl Acetate) to yield the pure 3-phenyl-propargyl aldehyde diethyl acetal.
Protocol 3: Acetal Deprotection (General Procedure)
Objective: To hydrolyze the diethyl acetal to reveal the parent aldehyde. Rationale: Acetal hydrolysis is an equilibrium process catalyzed by acid. [13]Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a mixed aqueous-organic solvent system drives the reaction forward to efficiently regenerate the carbonyl group. [8][12] Methodology:
-
Setup: Dissolve the acetal-protected compound (e.g., product from Protocol 1 or 2, 2.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (38 mg, 0.2 mmol, 10 mol%).
-
Reaction: Stir the solution at room temperature. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar aldehyde product. The reaction is typically complete in 2-4 hours.
-
Quenching: Upon completion, neutralize the acid by adding a saturated aqueous solution of NaHCO₃ dropwise until effervescence ceases.
-
Work-up: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which can be used directly or further purified by chromatography if necessary.
Conclusion
Both this compound and propargyl aldehyde diethyl acetal are powerful and versatile synthons for researchers in drug development and materials science. The optimal choice is dictated entirely by the synthetic strategy and the architecture of the target molecule.
-
This compound is the reagent of choice for building more complex, linear systems where an internal alkyne is desired and where the primary alcohol can serve as an additional point for diversification. Its trifunctional nature provides a rich canvas for creating molecular complexity.
-
Propargyl Aldehyde Diethyl Acetal remains the undisputed workhorse for introducing a robust, reactive terminal alkyne handle alongside a masked aldehyde. It is ideal for convergent syntheses that rely on the power of modern cross-coupling chemistry.
By understanding the distinct reactivity profiles and applying the validated protocols described herein, researchers can harness the full potential of these building blocks to accelerate their discovery programs.
References
- Smolecule. (n.d.). 4,4-Diethoxybut-2-en-1-ol.
- BenchChem. (2025). A Comparative Guide to 4,4-Dimethoxybutan-1-ol and its Diethyl Acetal Analog in Synthesis.
- BenchChem. (2025). Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Synthesis.
- Advanced Acetal. (n.d.). Engineering Plastics Materials: Advanced Acetals.
- Biosynth. (n.d.). Propargylaldehyde diethyl acetal | 10160-87-9.
- MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne.
- Taber, D. F. (2006). Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab.
- Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- ChemicalBook. (n.d.). PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- ChemicalBook. (2023, October 17). The synthesis method of 2-Butene-1,4-diol.
- MDPI. (2021). An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids.
- Ji, J., et al. (2005). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Wikipedia. (n.d.). 1,4-Butynediol.
- Ataman Kimya. (n.d.). 1,4-BUTYNEDIOL.
- PubChem. (n.d.). 2-Butyne-1,4-diol.
- Siegmund, B., & Leitner, E. (Eds.). (2018). Acetals in food flavourings. Verlag der Technischen Universität Graz.
- Raymond, J. A., et al. (2005). Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
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- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. openlib.tugraz.at [openlib.tugraz.at]
A Comparative Guide to Purity Validation of 4,4-Diethoxybut-2-yn-1-ol: A Multi-Technique Approach Centered on GC-MS
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a foundational pillar for the safety, efficacy, and reproducibility of the final product. 4,4-Diethoxybut-2-yn-1-ol, a versatile building block featuring an acetal, a primary alcohol, and an internal alkyne, presents a unique analytical challenge. Its combination of functional groups necessitates a carefully considered approach to purity validation, as its polarity and potential thermal lability can complicate analysis.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of this compound. We will explore the causality behind critical methodological choices, such as derivatization, and contrast the performance of GC-MS with orthogonal techniques including High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for this and structurally related molecules.
The Analyte: Deconstructing this compound
Understanding the physicochemical properties of the analyte is the cornerstone of robust method development. The structure of this compound contains three key functional groups that dictate its analytical behavior:
-
Primary Alcohol (-OH): This group imparts polarity, making the molecule susceptible to hydrogen bonding. In GC, this can lead to poor peak shapes (tailing) and potential interaction with active sites in the inlet or column.
-
Acetal Group (-CH(OEt)₂): Acetals are generally stable under basic and neutral conditions but can be sensitive to heat and acid, potentially hydrolyzing back to the corresponding aldehyde.[1][2] This thermal lability is a critical consideration for GC analysis, where high temperatures are employed.
-
Internal Alkyne (-C≡C-): This group is relatively non-polar and thermally stable. It does not possess a strong chromophore, which limits the sensitivity of UV-based detection methods.[3]
Given these properties, a direct GC-MS analysis might be challenging. The high temperatures of the GC inlet could induce degradation, and the polarity of the alcohol could compromise chromatographic resolution.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5] For this compound, its application requires a critical decision: direct analysis versus derivatization.
The Case for Derivatization
Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical technique.[6] For alcohols in GC, the primary goals of derivatization are to:
-
Reduce Polarity: By replacing the active hydrogen of the hydroxyl group, intramolecular hydrogen bonding is eliminated, leading to sharper, more symmetrical peaks.[7]
-
Increase Volatility: The resulting derivative is often less polar and more volatile, allowing for elution at lower temperatures.
-
Enhance Thermal Stability: The derivative can be more stable at the high temperatures of the GC inlet and column.
-
Improve Mass Spectral Identification: The derivative often produces a more distinct and higher mass molecular ion, with characteristic fragmentation patterns that aid in structural confirmation.[8]
Silylation , using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common derivatization for alcohols. It converts the polar -OH group into a non-polar and more stable trimethylsilyl (-OTMS) ether.
Experimental Protocol 1: Purity by GC-MS (with Silylation)
This protocol is designed to be a self-validating system, providing robust and reproducible data.
1. Sample Preparation (Derivatization):
- Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
- Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile). Pyridine can act as a catalyst for the silylation reaction.
- Add 100 µL of BSTFA (with 1% TMCS as a catalyst). The reagent should be in excess to ensure complete reaction.
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool the vial to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for its versatility and robustness.[9]
- Inlet: Split/Splitless injector at 250°C. A split ratio of 50:1 is a good starting point to avoid column overloading.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Rationale: The initial hold ensures focusing of the analyte at the head of the column, while the ramp rate provides a good balance between separation and analysis time.
- MSD Parameters:
- Transfer Line Temperature: 280°C.
- Ion Source: Electron Ionization (EI) at 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 40-450 m/z.
3. Data Analysis:
- Identify the peak for the silylated this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion (or M-15 fragment) corresponding to the derivatized molecule.
- Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
- Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
Workflow for GC-MS Purity Validation
The following diagram illustrates the logical flow from sample preparation to final purity assessment.
Caption: Workflow for GC-MS analysis with derivatization.
Orthogonal Methods for Comprehensive Purity Assessment
Relying on a single analytical technique can be misleading. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more complete and trustworthy purity profile.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is ideal for analyzing compounds that are non-volatile or thermally labile.[10] It separates components in a liquid phase based on their affinity for the stationary and mobile phases.
-
Causality & Rationale: Since GC-MS involves high temperatures that could potentially degrade the acetal, HPLC provides a low-temperature alternative. However, the lack of a strong chromophore in this compound means UV detection will likely require monitoring at low wavelengths (e.g., < 220 nm), where solvent cutoff and interference from other impurities can be an issue.[3][11] A Diode Array Detector (DAD) is recommended to assess peak purity spectrally.[12]
-
Experimental Protocol 2: Purity by HPLC-UV
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
Data Analysis: Calculate purity using the area percent method, similar to GC-MS.[13]
-
B. Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines the absolute purity of a substance without needing a reference standard of the analyte itself.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
-
Causality & Rationale: qNMR provides a purity value on a weight/weight (w/w) basis, which is often more accurate than the area percent purity from chromatographic methods.[15] It is non-destructive and provides structural confirmation simultaneously. Its main limitation is lower sensitivity compared to chromatography.[14]
-
Experimental Protocol 3: Purity by qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~10 mg of a high-purity, certified internal standard (e.g., Maleic Anhydride). The standard must have peaks that do not overlap with the analyte peaks.
-
Dissolve both weighed components in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Instrument: Bruker 400 MHz spectrometer or higher.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest is crucial for accurate quantification. Typically, D1 ≥ 30 seconds.
-
-
Data Analysis:
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate purity using the following formula[16][17]: Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
C. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, it can determine purity by analyzing the melting point depression caused by impurities.[18][19]
-
Causality & Rationale: This technique is based on the thermodynamic principle described by the van't Hoff equation.[20] It provides an absolute measure of mole percent purity. Its applicability is limited to crystalline materials that are >98% pure and do not decompose upon melting.[21] It cannot identify the impurities.
-
Experimental Protocol 4: Purity by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
DSC System: TA Instruments Q2000 or equivalent.
-
Method:
-
Equilibrate at a temperature well below the melting point.
-
Ramp the temperature at a slow rate (e.g., 1-2°C/min) through the melting transition.
-
-
Data Analysis: Use the instrument's software to apply the van't Hoff model to the melting endotherm to calculate the mole percent purity.
-
Comparative Analysis: Synthesizing the Data
To illustrate the comparative power of these techniques, let's consider a hypothetical batch of this compound.
| Technique | Principle | Hypothetical Result | Strengths for This Analyte | Limitations for This Analyte |
| GC-MS (Derivatized) | Volatility & Mass | 99.5 area % | High sensitivity; separates volatile impurities; provides mass spectral identification of impurities. | Requires derivatization; potential for degradation if not optimized; area % may not equal w/w %. |
| HPLC-UV | Polarity & UV Absorbance | 99.2 area % | Low-temperature analysis avoids thermal degradation; good for non-volatile or polar impurities. | Low UV sensitivity without a strong chromophore; peak purity assessment is crucial.[12] |
| qNMR | Nuclear Spin Properties | 99.3 w/w % | Absolute quantification; no response factor needed; provides structural confirmation. | Lower sensitivity; requires high-purity internal standard and careful experimental setup. |
| DSC | Melting Point Depression | 99.8 mol % | Absolute measure of purity for the main component; no standards needed. | Only for crystalline solids >98% pure; does not identify impurities; assumes ideal solution behavior.[21][22] |
The slight variations in the results are expected and informative. GC-MS and HPLC provide purity relative to detected impurities, while qNMR and DSC provide an absolute measure of the main component. A comprehensive purity statement would report the results from at least two orthogonal methods.
Visualizing the Method Comparison
Caption: Comparison of key attributes for analytical techniques.
Conclusion and Recommendations
Validating the purity of a multi-functional molecule like this compound demands a nuanced and multi-faceted analytical strategy.
-
Primary Recommendation: GC-MS with silylation derivatization stands out as the most robust primary method. It effectively mitigates the challenges posed by the analyte's polarity and potential thermal instability while offering excellent sensitivity and the unparalleled ability to identify volatile impurities through mass spectrometry.
-
Orthogonal Validation: To establish an authoritative and trustworthy purity value, the GC-MS data should be corroborated by at least one orthogonal method.
-
qNMR is the superior choice for orthogonal validation, as it provides an absolute w/w % purity, is insensitive to the volatility or chromophoric properties of impurities, and confirms the structure of the main component.
-
HPLC-UV serves as a valuable alternative, particularly for detecting non-volatile or polymeric impurities that would not be observed by GC.
-
By integrating a well-developed GC-MS protocol with a scientifically-justified orthogonal technique, researchers can establish a comprehensive and defensible purity profile, ensuring the quality and integrity of their downstream applications in research and drug development.
References
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Pferschy-Wenzig, E.-M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8272. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
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Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. Available at: [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Chemsrc. (n.d.). 4,4-diethoxy-1-phenylbut-2-yn-1-one. Retrieved from [Link]
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ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS?. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Retrieved from [Link]
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Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Nayaka, S. R., et al. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal, 13(2). Available at: [Link]
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Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]
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LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Available at: [Link]
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Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. Available at: [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Chromatography Forum. (2013). Ask a simple question about derivatization of gc-ms. Retrieved from [Link]
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National Institute of Standards and Technology. (2005). The use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Acetals in food flavourings. Retrieved from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
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PubChem. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. Retrieved from [Link]
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Pharmacognosy Journal. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
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PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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A Comparative Guide to Ethoxy and Methoxy Protecting Groups in Alkyne Linkers
In the intricate landscape of multi-step organic synthesis, particularly within drug development and the construction of complex molecular architectures, the judicious selection of protecting groups is paramount.[1][2] For terminal alkynes—a functional group of immense utility in bioconjugation, materials science, and medicinal chemistry—their acidic proton often necessitates protection to prevent unwanted reactivity.[1] Among the simplest and most fundamental options are the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, which mask the alkyne as an ether.
While structurally similar, the subtle distinction between a methyl and an ethyl group imparts nuanced differences in stability, reactivity, and steric profile. This guide provides an in-depth comparison of methoxy and ethoxy protecting groups for alkyne linkers, offering field-proven insights and experimental data to inform your synthetic strategy.
The Methoxy Group: The Compact Workhorse
The methoxy group is a widely employed protecting group for hydroxyl functionalities, including the "enol" form of a terminal alkyne, due to its minimal steric footprint and general stability across a range of reaction conditions.[3] Its small size is a significant advantage, as it rarely interferes with reactions at other sites within the molecule.
Properties and Stability: The methoxy group is robust and inert to many common reagents used in organic synthesis, including mild bases, oxidants, and reducing agents. However, its stability comes at the cost of requiring forceful conditions for its removal.[3]
Deprotection Strategies (O-Demethylation): The cleavage of a methyl ether, or O-demethylation, is a critical step that often presents a synthetic challenge. The selection of a deprotection method must be carefully considered to ensure compatibility with other sensitive functional groups, such as the alkyne linker itself.[3]
Common methods for O-demethylation include:
-
Lewis Acids: Boron tribromide (BBr₃) is exceptionally effective and widely used for cleaving methyl ethers.[3][4] The reaction proceeds via a Lewis acid-base adduct formation, followed by nucleophilic attack of a bromide ion on the methyl group.[3] Due to its high reactivity, BBr₃ reactions are typically conducted at low temperatures to maintain control and minimize side reactions.[3] Less reactive Lewis acids like aluminum chloride (AlCl₃) can also be employed.[3]
-
Brønsted Acids: Concentrated hydrobromic acid (HBr) is a classic reagent for ether cleavage.[3] The mechanism involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion.[5][6] This method often necessitates high temperatures, which can compromise the integrity of complex molecules.[3]
-
Nucleophilic Reagents: Strong, soft nucleophiles, particularly sulfur-based reagents like sodium thiophenolate, are effective for cleaving aryl methyl ethers through an SN2 mechanism.[3][7]
The primary drawback of the methoxy group lies in the harshness of these deprotection conditions, which can lead to undesired side reactions, such as the hydration of the alkyne moiety.[3]
The Ethoxy Group: A Subtle Modification
The ethoxy group serves the same protective function as the methoxy group but with a slightly larger ethyl substituent. This seemingly minor change can be strategically exploited by the synthetic chemist.
Properties and Stability: The ethoxy group is generally considered to have slightly greater stability than the methoxy group, a consequence of the increased steric bulk and the electron-donating nature of the additional methyl unit.[8] This enhanced stability, though modest, can be a deciding factor in complex syntheses.
Deprotection Strategies: Deprotection of an ethoxy group follows the same mechanistic pathways as its methoxy counterpart—primarily acid-mediated SN2 cleavage.[5][6] However, the rate of nucleophilic attack on the ethyl group is slightly slower than on the methyl group due to greater steric hindrance.[6][9] This difference in reaction kinetics, while subtle, can be the key to achieving selective deprotection in a molecule bearing both methoxy and ethoxy ethers.
Head-to-Head Comparison: Methoxy vs. Ethoxy
| Feature | Methoxy Group (-OCH₃) | Ethoxy Group (-OCH₂CH₃) | Rationale & Causality |
| Size & Steric Hindrance | Minimal | Slightly larger | The additional methyl group in the ethoxy moiety increases its steric profile.[8] |
| Relative Stability | High | Marginally higher | Increased steric hindrance slightly impedes access for nucleophilic attack.[8] |
| Typical Deprotection | BBr₃, AlCl₃, HBr, Thiolates | HBr, HI, BBr₃ | Both require strong Lewis/Brønsted acids or potent nucleophiles for cleavage.[3][5] |
| Relative Rate of SN2 Cleavage | Faster | Slower | The primary carbon of the methyl group is less sterically hindered, allowing for faster nucleophilic attack compared to the ethyl group.[9] |
| Key Advantage | Small size, well-established protocols. | Slightly higher stability, potential for selective deprotection over methoxy. | The choice is dictated by the specific steric and electronic requirements of the synthetic route. |
| Key Disadvantage | Harsh deprotection conditions can cause side reactions.[3] | Also requires harsh conditions; slightly more sterically demanding. | The robust nature of simple ethers is a double-edged sword, providing stability but complicating removal.[3][10] |
Mechanistic Insights: The Cleavage Pathway
The deprotection of both methoxy and ethoxy ethers under acidic conditions (e.g., HBr) typically proceeds through an SN2 mechanism. The causality of this pathway is as follows:
-
Activation: The ether oxygen is a poor leaving group. A strong acid protonates the oxygen, converting it into a good leaving group (an alcohol).
-
Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻) acts as a nucleophile. It attacks the less sterically hindered α-carbon of the alkyl group (methyl or ethyl).
-
Displacement: The C-O bond is cleaved, displacing the alcohol and forming an alkyl halide. For aryl alkyl ethers, cleavage always occurs to produce a phenol and an alkyl halide, as the sp²-hybridized aromatic carbon is resistant to nucleophilic attack.[6]
Visualizing Deprotection Mechanisms
Caption: Lewis acid-mediated deprotection of a methoxy-protected alkyne.
Caption: SN2 cleavage of an ethoxy-protected alkyne using a Brønsted acid.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a guide. Researchers must optimize conditions based on their specific substrate and scale.
Protocol 1: Deprotection of a Methoxy-Protected Alkyne Linker with BBr₃
Causality: This protocol uses the high reactivity of BBr₃ for efficient cleavage. The low temperature is critical to control the reaction and prevent degradation of sensitive substrates. The methanol quench neutralizes excess BBr₃.
-
Preparation: Dissolve the methoxy-protected alkyne (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: This is crucial to control the exothermic and highly reactive nature of BBr₃.
-
Reagent Addition: Slowly add a 1 M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC or LC-MS. Rationale: Gradual warming allows the reaction to proceed to completion without runaway kinetics.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol (10 eq) dropwise to quench any excess BBr₃. Caution: This is an exothermic process.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of an Ethoxy-Protected Alkyne Linker with HBr
Causality: This protocol relies on a strong Brønsted acid. Acetic acid is used as a solvent that is stable to the harsh conditions. Elevated temperature is required to overcome the activation energy for the SN2 cleavage of the relatively stable ether.
-
Preparation: To a solution of the ethoxy-protected alkyne (1.0 eq) in glacial acetic acid (~0.2 M), add a 48% aqueous solution of HBr (5-10 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir. Rationale: Thermal energy is required to facilitate the SN2 cleavage, which is slower for the ethoxy group.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature and pour it carefully into an ice-water mixture. Slowly neutralize the solution by adding a saturated aqueous solution of NaHCO₃ or solid Na₂CO₃ until effervescence ceases. Caution: Vigorous gas evolution occurs.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Conclusion
The choice between a methoxy and an ethoxy protecting group for an alkyne linker is not arbitrary; it is a strategic decision based on the specific demands of a synthetic route. The methoxy group offers minimal steric bulk, while the ethoxy group provides a slight increase in stability. This subtle difference in reactivity can be the key to achieving chemoselectivity in a complex synthesis. While both require robust deprotection conditions, understanding the underlying mechanisms and kinetics allows the discerning researcher to select the optimal protecting group, thereby streamlining the path to their target molecule.
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Recent Progress of Protecting Groups for Terminal Alkynes . SIOC Journals. [Link]
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Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1) . ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4-Diethoxybut-2-yn-1-ol
As a Senior Application Scientist, it is my priority to extend our commitment to the scientific community beyond providing high-quality reagents. This guide is designed to provide you, our valued customer, with the essential knowledge and procedures for the safe and compliant disposal of 4,4-Diethoxybut-2-yn-1-ol. Adherence to these protocols is not merely a matter of regulatory compliance but is a cornerstone of a robust safety culture that protects you, your colleagues, and the environment.
The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic properties and the regulatory framework that governs its handling. This guide is structured to provide a clear, logical workflow, from initial waste characterization to final removal, grounded in the principles of chemical safety and environmental stewardship.
Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a comprehensive hazard assessment. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards based on its functional groups: an alcohol, an internal alkyne, and two ether linkages.
-
Combustibility: Like many organic alcohols and ethers, this compound is expected to be a combustible liquid.[1] Therefore, it must be kept away from ignition sources.
-
Irritant Properties: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[1] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Reactivity: While internal alkynes are generally less reactive in forming explosive acetylides than terminal alkynes, caution is still warranted.[2][3][4] It is crucial to avoid contact with strong oxidizing agents, with which it may react violently.[5]
Based on these characteristics, any waste containing this compound must be classified as hazardous chemical waste . This classification is the critical first step that dictates all subsequent handling and disposal procedures in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, including this compound, the proper PPE must be donned. This is a non-negotiable aspect of laboratory safety, mandated by the Occupational Safety and Health Administration (OSHA).[8]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles if there is a risk of splashing. | Protects eyes from accidental splashes of the chemical, which is presumed to be an eye irritant. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat. | Protects against incidental skin contact and provides a layer of protection from potential fire hazards due to the compound's combustibility. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of vapors, which may cause respiratory irritation.[1] |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste containing this compound should be collected in a dedicated hazardous waste container and should not be mixed with other waste streams.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. Avoid materials that could be degraded by organic solvents.
-
The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.
-
-
Label the Container:
-
As soon as the first drop of waste is added, the container must be labeled. This is a strict requirement from both the EPA and OSHA.[8][9]
-
The label must include the words "HAZARDOUS WASTE ".
-
List all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards present (e.g., "Combustible," "Irritant").
-
-
Keep the Container Closed:
-
The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
On-Site Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[9][10]
-
Location: The SAA should be located in a well-ventilated area, away from ignition sources and high-traffic areas. A chemical fume hood is often an ideal location.[10]
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to contain any potential leaks or spills.
-
Segregation in SAA: Ensure that the this compound waste is segregated from incompatible materials, particularly strong oxidizing agents.
| Incompatible Material Classes | Examples | Rationale |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | Can cause a violent, exothermic reaction, leading to fire or explosion. |
| Strong Acids | Sulfuric acid, Hydrochloric acid | May catalyze decomposition or other hazardous reactions. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Potential for reaction, though generally less vigorous than with acids. |
Disposal Workflow: From Generation to Pickup
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps from waste generation to final disposal.
Arranging for Final Disposal
Once your waste container is full, or your project involving this compound is complete, you must arrange for its removal.
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the responsible party for the collection and ultimate disposal of hazardous waste.[10][11]
-
Provide Necessary Information: Be prepared to provide the information from your hazardous waste label, including the chemical constituents and their concentrations.
-
Follow Institutional Procedures: EHS will have specific procedures for scheduling a waste pickup. They will transport the waste from your SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[9]
Under no circumstances should this compound or solutions containing it be poured down the drain.[12] This can lead to contamination of waterways and damage to the plumbing infrastructure. Evaporation in a fume hood is also not a permissible disposal method.[12]
By adhering to this comprehensive guide, you are upholding your responsibility as a scientist to ensure a safe laboratory environment and to protect our shared ecosystem. Your diligence in the proper disposal of chemical waste is a direct reflection of your commitment to scientific integrity and excellence.
References
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National Center for Biotechnology Information. (n.d.). 4,4-Dimethoxybutan-1-ol. PubChem Compound Database. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, December 7). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Master Organic Chemistry. (2014, January 29). Reactions of Alkynes. Retrieved from [Link]
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Australia New Zealand Industrial Gas Association (ANZIGA). (n.d.). Guidelines for the Disposal of Acetylene Cylinders. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
